5-Chloro-3-methyl-1-phenylpyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWFLAMMWOSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370932 | |
| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-17-5 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alkyl-aryl-halo-heteroarene | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chloro-3-methyl-1-phenylpyrazole, a key intermediate in synthetic organic chemistry and drug discovery. The guide details its chemical properties, synthesis protocols, and applications, presenting data in a structured format for ease of reference.
Chemical Identity and Properties
This compound is a substituted pyrazole derivative. Pyrazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals, owing to their diverse biological activities.[1][2] The specific substitutions on this compound make it a versatile building block for more complex molecules.
CAS Number: 1131-17-5[3][4][5]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₉ClN₂ | [3][4] |
| Molecular Weight | 192.64 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | Cc1cc(Cl)n(n1)c2ccccc2 | [5] |
| InChI Key | ZZOWFLAMMWOSCG-UHFFFAOYSA-N | [4][5] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Boiling Point | 100-110 °C at 3 mmHg |[3] |
Synthesis Protocol
The primary synthesis route for this compound involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride.[3] This reaction is a common method for converting pyrazolones into their corresponding chloro-pyrazoles.
Experimental Protocol: Synthesis from 3-methyl-1-phenyl-5-pyrazolone [3]
-
Materials:
-
3-methyl-1-phenyl-5-pyrazolone (172 g)
-
Phosphorus oxychloride (POCl₃) (184 g)
-
Water
-
-
Procedure:
-
Add 184 g of phosphorus oxychloride to a dry, four-necked flask.
-
With stirring, add 172 g of 3-methyl-1-phenyl-5-pyrazolone to the flask.
-
Stir the mixture for 30 minutes at ambient temperature.
-
Increase the temperature to 60°C. The reaction will exothermically warm to 80°C.
-
Maintain the temperature at 80°C for 30 minutes.
-
Heat the reaction mixture to 110°C and hold for 2 hours.
-
After cooling, carefully pour the reaction mixture into 1500 ml of water.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer (oil).
-
Wash the organic layer three times with 100 ml of water each time.
-
Purify the resulting oil by vacuum distillation at 3 mmHg and 100-110°C.
-
-
Yield:
-
The protocol yields 174 g of this compound with a purity of 99.5%, corresponding to a 90.5% yield.[3]
-
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves primarily as a pharmaceutical intermediate.[6] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to bind to various biological targets. Consequently, derivatives of this compound are investigated for a wide array of therapeutic applications.
-
Intermediate for Bioactive Molecules: It is a precursor for synthesizing more complex molecules with potential therapeutic effects, including those with bacteriostatic or neuroprotective properties.[6]
-
Anticonvulsant Activity: The related aldehyde derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been used to synthesize hydrazide compounds that were evaluated for anticonvulsant activity.[7] This highlights the utility of the chloro-methyl-phenyl-pyrazole core in developing central nervous system agents.
-
Broad Pharmacological Potential: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2] This compound provides a key starting point for exploring novel drug candidates in these areas.
Diagram 2: Application Pathway in Drug Discovery
Caption: Role of this compound in drug discovery.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. This compound | 1131-17-5 [chemicalbook.com]
- 7. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 5-Chloro-3-methyl-1-phenylpyrazole
An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-3-methyl-1-phenylpyrazole
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Physicochemical Properties
This compound is a substituted pyrazole derivative with potential applications as a pharmaceutical intermediate.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂ | [2][3][4][5] |
| Molecular Weight | 192.64 g/mol | [2] |
| CAS Number | 1131-17-5 | [1][2][4][5] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 114-115 °C @ 4 mmHg | [3] |
| Density | 1.2 g/cm³ | [3] |
| Refractive Index | 1.5765-1.5805 @ 20 °C | [4] |
Synthesis Protocol
A documented method for the synthesis of this compound involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride.[6]
Experimental Protocol:
-
To a dry four-necked flask, add 184 g of phosphorus oxychloride.
-
Gradually add 172 g of 3-methyl-1-phenyl-5-pyrazolone to the flask.
-
Stir the mixture for 30 minutes, then raise the temperature to 60 °C.
-
Allow the reaction to naturally warm to 80 °C and maintain for 30 minutes.
-
Heat the mixture to 110 °C for 2 hours.
-
Pour the reaction mixture into 1500 ml of water in a separatory funnel.
-
Separate the lower oily layer.
-
Wash the oil layer three times with 100 ml of water.
-
Perform vacuum distillation of the oil at 3 mmHg and 100-110 °C to obtain the final product.[6]
This process yields 174 g of this compound with a purity of 99.5% (90.5% yield).[6]
Chemical Structure and Synthesis Workflow
The following diagrams illustrate the chemical structure of this compound and a simplified workflow of its synthesis.
Biological Activity and Derivatives
While this compound itself is primarily utilized as a pharmaceutical intermediate, its derivatives have been the subject of biological studies.[1] A closely related compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a key intermediate synthesized from this compound.[7][8] Derivatives of this carbaldehyde have been investigated for several pharmacological activities:
-
Analgesic and Anti-inflammatory Properties: Certain pyrazole derivatives synthesized from the carbaldehyde have shown potential analgesic and anti-inflammatory effects in preclinical models.[9]
-
Anticonvulsant Activity: Hydrazide derivatives of the carbaldehyde have been synthesized and evaluated for their anticonvulsant properties.[9]
-
Antiviral Activity: Some 4-substituted pyrazole derivatives have demonstrated antiviral efficacy against Newcastle disease virus.[8]
It is important to note that no specific signaling pathways directly involving this compound have been elucidated in the reviewed literature. The biological activities are associated with more complex molecules derived from it.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its synthesis is well-established, and its physicochemical properties are documented. While direct biological activity data is limited, its role as a precursor to a variety of pharmacologically active compounds, particularly through its carbaldehyde derivative, highlights its importance in the development of new therapeutic agents. Further research into the direct biological effects of this compound and the synthesis of novel derivatives could yield promising new drug candidates.
References
- 1. This compound | 1131-17-5 [chemicalbook.com]
- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole | CAS#:1131-17-5 | Chemsrc [chemsrc.com]
- 4. A12685.03 [thermofisher.com]
- 5. This compound [stenutz.eu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-氯-3-甲基-1-苯基吡唑-4-甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
5-Chloro-3-methyl-1-phenylpyrazole molecular structure and weight
An In-depth Technical Guide on 5-Chloro-3-methyl-1-phenylpyrazole
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of the molecular structure and properties of this compound.
Molecular Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂[1][2][3] |
| Molecular Weight | 192.64 g/mol [1] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | Cc1cc(Cl)n(n1)c2ccccc2[3] |
| InChIKey | ZZOWFLAMMWOSCG-UHFFFAOYSA-N[1] |
Experimental Protocols
Molecular Structure Visualization
The molecular structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding.
Molecular structure of this compound.
References
Spectroscopic Profile of 5-Chloro-3-methyl-1-phenylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-3-methyl-1-phenylpyrazole and its derivatives. Due to the limited availability of published, detailed spectroscopic data for the parent compound, this guide presents data for the closely related and well-characterized derivative, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This information is invaluable for the synthesis, identification, and quality control of this class of compounds, which are significant intermediates in medicinal chemistry and materials science.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone.
Experimental Protocol: Synthesis
In a dry, four-necked flask, 184 g of phosphorus oxychloride is added. Subsequently, 172 g of 3-methyl-1-phenyl-5-pyrazolone is introduced to the flask. The mixture is stirred for 30 minutes, and the temperature is raised to 60°C. The reaction is allowed to proceed, with the temperature naturally increasing to 80°C, where it is maintained for 30 minutes. Following this, the mixture is heated to 110°C for 2 hours. The reaction mixture is then carefully poured into 1500 ml of water. The lower oily layer is separated using a separatory funnel and washed three times with 100 ml of water. The resulting oil is purified by vacuum distillation at 3 mm Hg and 100-110°C to yield 174 g of this compound as a dry product with a purity of 99.5% (90.5% yield).[1]
Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The following tables summarize the key spectroscopic data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.983 | s | 1H | -CHO |
| 7.564–7.471 | m | 5H | Ar-H |
| 2.546 | s | 3H | -CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of a Derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
| Chemical Shift (δ) ppm | Assignment |
| 170.4 | C=N (imidazole) |
| 148.8 | C=N (pyrazole) |
| 147.4 - 123.6 | Aromatic C |
| 114.4 | =C-Cl (pyrazole) |
| 90.1 | C-2 |
| 57.5 | C-5 |
| 41.9 | C-6 |
| 13.8 | -CH₃ |
Note: Specific ¹³C NMR data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was not available in the searched literature. The data presented here is for a closely related derivative to provide an indication of expected chemical shifts.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3063 | C-H stretch (aromatic) |
| 1677 | C=O stretch (aldehyde) |
| 1598 | C=C stretch (aromatic ring) |
| 1528 | C=N stretch (pyrazole ring) |
| 1463, 1436 | C-H bend (methyl) |
| 1376 | C-H bend (aromatic) |
| 1004 | C-Cl stretch |
| 763 | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is available through the NIST Mass Spectrometry Data Center. The molecular weight of this compound is 220.65 g/mol .[3] GC-MS analysis would be expected to show a molecular ion peak corresponding to this mass.
Experimental Protocols for Spectroscopic Analysis
The following are general experimental protocols for obtaining the spectroscopic data for pyrazole derivatives.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[2][4] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[4] For ¹H NMR of pyrazole in a nematic phase, a sample can be prepared in N-(p-ethoxybenzylidene)-p-butylaniline (EBBA) with an external standard like DMSO-d6 in a sealed capillary. One-dimensional spectra are acquired with appropriate spectral widths and acquisition times to ensure good resolution and signal-to-noise ratio.
IR Spectroscopy
FT-IR spectra are recorded using a spectrophotometer.[4] For solid samples, the KBr pellet method is commonly employed.[4] The sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry
Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of compounds.[4] For pyrazole derivatives, electron ionization (EI) is a common method.[5] The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.
Caption: Synthesis workflow for this compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
synthesis of 5-Chloro-3-methyl-1-phenylpyrazole from 3-methyl-1-phenyl-5-pyrazolone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole from 3-methyl-1-phenyl-5-pyrazolone.
This guide details the chemical synthesis of this compound, a significant heterocyclic compound, from its precursor 3-methyl-1-phenyl-5-pyrazolone. The primary synthetic route involves a chlorination reaction, often facilitated by reagents like phosphorus oxychloride. This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.
Reaction Overview
The conversion of 3-methyl-1-phenyl-5-pyrazolone to this compound is typically achieved through a reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This process effectively replaces the hydroxyl group of the enol tautomer or the carbonyl oxygen of the keto tautomer of the pyrazolone with a chlorine atom, leading to the formation of the aromatic pyrazole ring. While direct chlorination with phosphorus oxychloride is effective, variations of the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), are also employed for similar transformations on pyrazolone systems.[1][2][3][4]
Quantitative Data Summary
The efficiency of the synthesis can vary based on the specific reaction conditions employed. The following table summarizes key quantitative data from a documented successful synthesis.
| Parameter | Value | Reference |
| Starting Material | 3-methyl-1-phenyl-5-pyrazolone | [5] |
| Reagent | Phosphorus oxychloride (POCl₃) | [5] |
| Molar Ratio (Pyrazolone:POCl₃) | 1 : 1.2 (approx.) | [5] |
| Initial Temperature | Room Temperature, then 60°C | [5] |
| Exothermic Phase | Natural warm-up to 80°C | [5] |
| Final Temperature | 110°C | [5] |
| Reaction Time | 2.5 hours (total heating) | [5] |
| Product | This compound | [5] |
| Yield | 90.5% | [5] |
| Purity | 99.5% | [5] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 3-methyl-1-phenyl-5-pyrazolone.
Materials:
-
3-methyl-1-phenyl-5-pyrazolone (172 g)
-
Phosphorus oxychloride (184 g)
-
Water (for work-up)
-
Suitable organic solvent for extraction (e.g., dichloromethane)
Equipment:
-
Dry four-necked flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry four-necked flask equipped with a mechanical stirrer and condenser, add 184 g of phosphorus oxychloride.[5]
-
Addition of Starting Material: To the phosphorus oxychloride, add 172 g of 3-methyl-1-phenyl-5-pyrazolone. Stir the resulting mixture.[5]
-
Initial Reaction Phase: After stirring for 30 minutes at ambient temperature, raise the temperature to 60°C. The reaction is exothermic and will naturally warm up to 80°C. Maintain this temperature for 30 minutes.[5]
-
Heating Phase: Following the exothermic phase, heat the reaction mixture to 110°C for 2 hours to ensure the completion of the reaction.[5]
-
Work-up: After cooling, carefully pour the reaction mixture into 1500 ml of cold water to quench the excess phosphorus oxychloride. Transfer the mixture to a separatory funnel. The product will separate as a lower oily layer.[5]
-
Purification: Separate the oily product layer. Wash the oil three times with 100 ml portions of water. The crude product can be further purified by vacuum distillation at 100-110°C under a pressure of 3 mm Hg to yield the final product.[5] The final product is 174 g of 3-methyl-1-phenyl-5-chloropyrazole with a purity of 99.5%, corresponding to a yield of 90.5%.[5]
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Transformation Pathway
This diagram illustrates the chemical structures involved in the transformation.
Caption: Reaction of 3-methyl-1-phenyl-5-pyrazolone to the chloro-derivative.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Biological Potential of Pyrazole Derivatives
This technical guide provides an in-depth overview of the diverse biological activities of pyrazole derivatives, with a focus on their potential applications in drug discovery and development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the mechanisms of action.
Introduction to Pyrazole Derivatives
The Pyrazole Scaffold
Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms.[1] Its unique structure imparts a range of physicochemical properties that make it a valuable scaffold in medicinal chemistry.[1][2] The pyrazole ring is a versatile building block that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[2]
Significance in Medicinal Chemistry
The pyrazole nucleus is a constituent of several commercially available drugs, demonstrating its therapeutic relevance.[3] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil.[4] The broad spectrum of biological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, has spurred extensive research into this class of compounds.[4][5][6]
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][8]
Mechanism of Action
2.1.1. Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)
Many pyrazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[8][9] These receptors play crucial roles in tumor growth, progression, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[9][10] By blocking the ATP binding site of these kinases, pyrazole derivatives can inhibit their downstream signaling cascades, leading to reduced cell proliferation and angiogenesis.[9]
2.1.2. Cell Cycle Arrest and Apoptosis Induction
Certain pyrazole derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[6][11] This is often achieved through the modulation of cell cycle regulatory proteins and the activation of caspase cascades.[6][11]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.
| Compound ID/Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 (3,4-diaryl pyrazole) | Various Cancer Cell Lines | 0.00006 - 0.00025 | [1] |
| Compound 25 (pyrazole benzothiazole hybrid) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |
| Compound 5b | K562 (Leukemia) | 0.021 | [6][12] |
| Compound 5b | A549 (Lung) | 0.69 | [6][12] |
| Compound 7a (pyrazole-indole hybrid) | HepG2 (Liver) | 6.1 | [13][14] |
| Compound 7b (pyrazole-indole hybrid) | HepG2 (Liver) | 7.9 | [13][14] |
| Compound 3 (fused pyrazole) | EGFR | 0.06 | [4] |
| Compound 9 (fused pyrazole) | VEGFR-2 | 0.22 | [4] |
| Pyrazolone derivative 12c | MCF-7 (Breast) | 16.50 | [10] |
| Pyrazoline derivative 14f | MCF-7 (Breast) | 18.35 | [10] |
| Biotin-pyrazole 3a | U251 (Brain) | 3.5 | [15] |
| Pyrazole-thiadiazole 6g | A549 (Lung) | 1.537 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[5][17][18][19]
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7, HepG2) in RPMI-1640 medium supplemented with 10% fetal bovine serum.[20]
-
Seed the cells in a 96-well microplate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare stock solutions of the pyrazole derivatives in dimethyl sulfoxide (DMSO).
-
Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours under the same conditions as above.[21]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Anti-inflammatory Activity of Pyrazole Derivatives
Several pyrazole derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[3][22][23]
Mechanism of Action
3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22][23] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[22] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[22]
3.1.2. Suppression of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[24][25] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[24] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby downregulating the production of these inflammatory mediators.[24][25]
Quantitative Anti-inflammatory Activity Data
The following table presents quantitative data on the anti-inflammatory activity of selected pyrazole derivatives.
| Compound ID/Structure | Assay | Activity | Reference |
| Celecoxib | COX-2 Inhibition | IC₅₀ = 0.04 µM | [26] |
| SC-558 | COX-2 Inhibition | IC₅₀ = 0.001 µM | [26] |
| Compound 5u | COX-2 Inhibition | IC₅₀ = 1.79 µM | [27] |
| Compound 5s | COX-2 Inhibition | IC₅₀ = 1.92 µM | [27] |
| Compound 8b | COX-2 Inhibition | SI = 316 | |
| Compound 8g | COX-2 Inhibition | SI = 268 | |
| Compound 6b | Carrageenan-induced paw edema | 85.78% inhibition | [21] |
*SI = Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[2][19]
-
Animals:
-
Use male Wistar rats weighing 150-200 g.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test pyrazole derivatives orally or intraperitoneally at various doses.
-
Administer a control vehicle (e.g., saline with 0.5% Tween 80) to the control group.
-
Administer a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) to a positive control group.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.
-
-
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18]
Spectrum of Activity
The antimicrobial activity of pyrazole derivatives has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species such as Candida albicans and Aspergillus niger.[18]
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microorganisms.
| Compound ID/Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 21a | S. aureus | 62.5 | |
| Compound 21a | B. subtilis | 125 | |
| Compound 21a | C. albicans | 7.8 | |
| Compound 21a | A. niger | 2.9 | |
| Compound 3c | S. aureus | - | |
| Compound 3c | E. coli | - | |
| Compound 5c | K. pneumoniae | 6.25 | |
| Compound 5c | L. monocytogenes | 50 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][8][12][26]
-
Preparation of Inoculum:
-
From a pure overnight culture of the test microorganism on an appropriate agar plate, select 3-4 colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26]
-
Dilute the adjusted inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[26]
-
-
Preparation of Compound Dilutions:
-
Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.[3][8]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Synthesis of Biologically Active Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through various established methods, with the Knorr pyrazole synthesis being one of the most common.[4][17][21]
General Synthetic Strategies
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. Other methods include the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, followed by oxidation, and 1,3-dipolar cycloaddition reactions.[3][17]
Detailed Synthesis Protocol for a Potent Anticancer Pyrazole Derivative
The following is a representative protocol for the synthesis of a polysubstituted pyrazole derivative, adapted from the literature.[20][21]
-
Synthesis of Chalcone Intermediate:
-
Dissolve the appropriate substituted acetophenone (10 mmol) and pyrazole-4-carboxaldehyde (10 mmol) in ethanol (30 mL).
-
Add a few drops of 30% ethanolic NaOH and stir the mixture at room temperature for 12 hours.[21]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.
-
-
Cyclization to Pyrazole:
-
Reflux a mixture of the chalcone intermediate (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) for 4-6 hours.[21]
-
After cooling, pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, and purify by column chromatography or recrystallization to yield the final pyrazole derivative.
-
Conclusion and Future Perspectives
Pyrazole derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their immense potential in drug discovery. The ability to readily modify the pyrazole scaffold allows for the generation of large compound libraries for high-throughput screening and the optimization of lead compounds. Future research in this area will likely focus on the development of pyrazole derivatives with enhanced potency and selectivity, as well as novel mechanisms of action. The exploration of pyrazole-based compounds for other therapeutic areas, such as neurodegenerative and metabolic diseases, also holds considerable promise.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. jetir.org [jetir.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. chemrevlett.com [chemrevlett.com]
- 27. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Core: A Privileged Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and profound impact on drug discovery are evidenced by its presence in a wide array of clinically successful therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of novel pyrazole compounds, tailored for professionals in the field of drug development.
A Historical Perspective: From Knorr's Discovery to Modern Therapeutics
The journey of pyrazole chemistry began in 1883 with its first synthesis by Ludwig Knorr.[1] Since this initial discovery, the pyrazole scaffold has captivated the interest of chemists and pharmacologists alike, leading to the development of a multitude of synthetic methodologies and the unearthing of its diverse biological activities. The inherent structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have cemented its status as a "privileged scaffold" in drug design.[2]
The timeline of pyrazole-based drugs reaching the market highlights a significant acceleration in recent decades, with a multitude of approvals for treating a wide range of diseases, from inflammatory conditions and cancer to viral infections and obesity.[3]
Synthetic Strategies for Accessing the Pyrazole Core
The construction of the pyrazole ring can be achieved through several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis
The classical and most widely employed method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.
Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone
-
Materials: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water.
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][6]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][6]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.[5][6]
-
Allow the mixture to cool slowly to room temperature while stirring to facilitate the precipitation of the product.[5]
-
Collect the solid product by vacuum filtration through a Büchner funnel, wash with a small amount of cold water, and air dry.[5][6]
-
The crude product can be further purified by recrystallization from ethanol.
-
1,3-Dipolar Cycloaddition Reactions
Another powerful method for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or a suitable alkene derivative (the dipolarophile).[7] This approach offers a high degree of regioselectivity, which is crucial for the synthesis of specifically substituted pyrazoles.
Experimental Protocol: One-Pot 1,3-Dipolar Cycloaddition
-
Materials: Aldehyde, p-Toluenesulfonyl hydrazide, 5N Sodium hydroxide, Terminal alkyne, Ethyl acetate, Water.
-
Procedure:
-
To a solution of p-toluenesulfonyl hydrazide (1.5 mmol), add the aldehyde (1.5 mmol) and stir the mixture for 3 hours at room temperature to form the tosylhydrazone in situ.[7]
-
Add a 5N solution of sodium hydroxide (1.5 mmol) and continue stirring for an additional 20 minutes.[7]
-
To this mixture, add the terminal alkyne (7.5 mmol) and heat at 50°C for 48 hours.[7]
-
After cooling to room temperature, evaporate the volatile components under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL), separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude pyrazole.
-
Purify the product by column chromatography on silica gel.
-
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient and atom-economical approach to generate molecular diversity.[1][3] Several MCRs have been developed for the synthesis of highly substituted and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
-
Materials: Hydrazine hydrate, Ethyl acetoacetate, Aromatic aldehyde, Malononitrile, Water, Triethylamine, Ethanol.
-
Procedure:
-
In a round-bottom flask, prepare a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol).[8]
-
To this mixture, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature under an open atmosphere.[8]
-
Stir the reaction mixture vigorously for 20 minutes.[8]
-
The precipitated solid product is collected by filtration, washed with water, and then with a 20:80 mixture of ethyl acetate/hexane.[8]
-
The final product can be purified by recrystallization from ethanol.[8]
-
Diverse Pharmacological Activities of Pyrazole Compounds
The pyrazole scaffold is a versatile pharmacophore that has been incorporated into drugs targeting a wide range of diseases. This is due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Anti-inflammatory and Analgesic Agents
One of the most well-known applications of pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a blockbuster drug used for the treatment of arthritis and pain.[9] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Table 1: Physicochemical Properties of Prominent Pyrazole-Based Drugs
| Property | Celecoxib | Rimonabant | Sildenafil |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₂₂H₂₁Cl₃N₄O | C₂₂H₃₀N₆O₄S |
| Molecular Weight ( g/mol ) | 381.4[10] | 463.8[11] | 474.58 |
| Melting Point (°C) | 157-159[10] | 156-158 | 187-189 |
| LogP | 3.53[10] | 5.5 | 1.2 |
| Aqueous Solubility | Poorly soluble | 2.00e-03 g/L[11] | Slightly soluble |
Anticancer Agents
The pyrazole nucleus is a key structural motif in numerous anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[12] Pyrazole-based compounds have been developed as inhibitors of protein kinases, tubulin polymerization, and other critical cellular targets.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Target(s) | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Celecoxib | COX-2 | HCT-116 | Colon Cancer | ~37 | [13] |
| Ruxolitinib | JAK1, JAK2 | Various | Myelofibrosis | ~3 (nM) | [13] |
| Crizotinib | ALK, MET | PANC-1 | Pancreatic Cancer | ~5 | [13] |
| Pyrazole-Indole Hybrid 7a | CDK-2 | HepG2 | Liver Cancer | 6.1 ± 1.9 | [8][14] |
| Pyrazole-Indole Hybrid 7b | CDK-2 | HepG2 | Liver Cancer | 7.9 ± 1.9 | [8][14] |
| 3,5-Diphenyl-1H-pyrazole (L2) | - | CFPAC-1 | Pancreatic Cancer | 61.7 ± 4.9 | [12][15] |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | - | MCF-7 | Breast Cancer | 81.48 ± 0.89 | [12][15] |
Antimicrobial Agents
Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][16] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [16] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [16] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [16] |
| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | [7] |
| Hydrazone 21a | Aspergillus niger | 2.9-7.8 | [7] |
| Indazole 5 | Staphylococcus aureus | 64-128 | |
| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4 |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrazole-based drugs exert their therapeutic effects is crucial for rational drug design and optimization.
Celecoxib and COX-2 Inhibition
Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a key precursor for various pro-inflammatory prostaglandins.
Rimonabant and the Endocannabinoid System
Rimonabant acts as an inverse agonist of the cannabinoid receptor 1 (CB1), which is a key component of the endocannabinoid system involved in regulating appetite and energy balance. By blocking the activity of this receptor, rimonabant was developed as an anti-obesity medication.
Sildenafil and PDE5 Inhibition
Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to increased levels of cGMP, smooth muscle relaxation, and increased blood flow, resulting in an erection.
A Modern Drug Discovery Workflow for Pyrazole-Based Compounds
The discovery and development of novel pyrazole-based drugs follow a systematic and multidisciplinary workflow, integrating computational and experimental approaches.
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, coupled with the continuous development of innovative synthetic methodologies, ensures its enduring importance in medicinal chemistry. The diverse biological activities exhibited by pyrazole derivatives, spanning anti-inflammatory, anticancer, and antimicrobial applications, underscore the remarkable potential of this heterocyclic core. For researchers and drug development professionals, a deep understanding of the synthesis, biological evaluation, and mechanisms of action of pyrazole compounds is paramount for the successful design and development of the next generation of pyrazole-based medicines.
References
- 1. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-3-methyl-1-phenylpyrazole safety and handling guidelines
An In-depth Technical Guide on the Safety and Handling of 5-Chloro-3-methyl-1-phenylpyrazole
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the compound's potential hazards and the necessary precautions for its safe use.
Chemical Identification and Physical Properties
This compound is a chemical compound used in industrial and scientific research.[1]
| Property | Data |
| Chemical Name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole |
| Synonyms | This compound |
| CAS Number | 1131-17-5[2] |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| Appearance | Crystalline powder |
| Color | White to Light yellow |
Hazard Identification and Classification
This chemical is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification indicates that it can cause skin, eye, and respiratory irritation.[1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
GHS Label Elements:
First Aid Measures
Immediate medical attention is crucial in case of exposure. The following are detailed first-aid procedures.
Experimental Protocols for First Aid
The following protocols are standard first-aid responses and do not require prior experimental validation in a laboratory setting.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
First Aid Workflow
Caption: First aid procedures for different exposure routes.
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling Protocols
Storage Protocols
Handling and Storage Workflow
Caption: General workflow for safe handling and storage.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear protective gloves and fire/flame resistant, impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1][2]
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleanup:
Accidental Release Workflow
Caption: Workflow for responding to an accidental release.
Toxicity and Ecological Information
-
Environmental Hazards: Discharge into the environment must be avoided.[2] Phenylpyrazoles can be highly toxic to fish and aquatic invertebrates.[4]
Disposal Considerations
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1][2]
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Fipronil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute human self-poisoning with the N-phenylpyrazole insecticide fipronil--a GABAA-gated chloride channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Structure of Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1][2] Their diverse biological activities and unique electronic properties are intrinsically linked to their electronic structure.[2] This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the electronic characteristics of pyrazoles, offering a valuable resource for researchers engaged in the design of novel pyrazole-based compounds.
Core Concepts in the Electronic Structure of Pyrazoles
The electronic structure of pyrazole is characterized by a π-electron system distributed over the five-membered ring. One nitrogen atom is pyrrole-like (N1) and the other is pyridine-like (N2), which allows for both proton donor and acceptor capabilities.[3] This arrangement governs the molecule's aromaticity, reactivity, and intermolecular interactions. Theoretical and computational chemistry provides powerful tools to probe these features at the atomic level.
Theoretical investigations have been instrumental in understanding the geometry, stability, and spectroscopic properties of pyrazoles and their derivatives.[4][5] These studies often correlate computational data with experimental results from techniques like X-ray crystallography, NMR, and IR spectroscopy to validate the theoretical models.[6][7]
Methodologies in Theoretical Studies
A variety of quantum chemical methods are employed to study the electronic structure of pyrazoles. The choice of method and basis set is crucial for obtaining accurate results.
Detailed Experimental Protocols
Density Functional Theory (DFT) Calculations: A widely used method for studying pyrazoles, offering a good balance between accuracy and computational cost.[8][9][10][11][12]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used.[13][9][10][12] Other functionals like ωB97XD are also employed.[3]
-
Basis Set: Pople-style basis sets such as 6-31G(d), 6-311+G(d,p), and correlation-consistent basis sets like cc-pVTZ are frequently chosen.[3][13][9][12]
-
Software: Gaussian, ORCA, and other quantum chemistry packages are standard tools for these calculations.[9]
-
Procedure: Geometry optimization is first performed to find the most stable conformation of the molecule.[14] This is followed by frequency calculations to confirm that the optimized structure corresponds to a minimum on the potential energy surface (no imaginary frequencies).[15] Subsequently, electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated.[9][16]
Ab Initio Calculations: These methods are based on first principles without empirical parameterization and can offer high accuracy, though at a greater computational expense.
-
Methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Quadratic Configuration Interaction (QCISD) have been used to study pyrazole geometry.[4][5]
-
Basis Set: Similar to DFT, a range of basis sets like 3-21G, 6-31G, 6-31G, and 6-311G are utilized.[4][5]
-
Application: These methods are often used as a benchmark to assess the performance of DFT functionals.[4][5]
Time-Dependent Density Functional Theory (TD-DFT): This method is used to calculate excited-state properties and predict electronic absorption spectra (UV-Vis).[7][17]
Key Electronic Structure Parameters
Theoretical studies provide a wealth of quantitative data that describe the electronic properties of pyrazoles.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[10] The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's stability and reactivity.[10][18] A smaller energy gap generally implies higher reactivity.[11]
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | - | [14] |
| Pyrazole Derivative 4c | B3LYP | -5.5971 | -2.4598 | 3.1373 | [16] |
| Pyrazole | MP2/6-31G(d,p) | -9.817 (a.u.) | - | - | |
| Pyrazole-hydrazone L1 | DFT | - | - | 4.38 | [18] |
| Pyrazole-hydrazone L2 | DFT | - | - | 5.75 | [18] |
Molecular Geometry
Theoretical calculations can accurately predict the geometric parameters of pyrazole and its derivatives. These calculated values are often in good agreement with experimental data from X-ray crystallography.[18]
| Parameter | Molecule | Method/Basis Set | Calculated Value | Experimental Value | Reference |
| Bond Length (N2-C3) | Pyrazole | MP2/6-31G(d,p) | - | - | |
| Bond Length (C3-C4) | Pyrazole | MP2/6-31G(d,p) | - | - | |
| Bond Length (C4-C5) | Pyrazole | MP2/6-31G(d,p) | - | - | |
| Bond Angle (N2-C3-C4) | Pyrazole | MP2/6-31G(d,p) | 111.6° | - | |
| Bond Angle (C3-C4-C5) | Pyrazole | MP2/6-31G(d,p) | 103.9° | - | |
| Dihedral Angles | Pyrazole Derivatives | MP2/6-31G(d,p) | ~0° | - |
Atomic Charges
Mulliken population analysis is a common method to calculate the partial charges on each atom in a molecule, providing insights into the charge distribution and electrostatic potential.[9][16]
| Atom | Molecule | Method/Basis Set | Mulliken Charge | Reference |
| C4 | Pyrazole Derivative (3b) | 6-31G(d,p) | Positive | [16] |
| N13 | Pyrazole Derivative (3b) | 6-31G(d,p) | High Electronegativity | [16] |
| N14 | Pyrazole Derivative (3b) | 6-31G(d,p) | High Electronegativity | [16] |
| H atoms | Pyrazole Derivative (3b) | 6-31G(d,p) | Positive (0.0995 to 0.1487) | [16] |
| C5 | 3,5-diphenylpyrazole | MP2/6-31G(d,p) | 0.38066 |
Visualizing Theoretical Workflows and Concepts
Diagrams are essential for representing the logical flow of theoretical studies and the relationships between different computational parameters.
Caption: Workflow of a typical computational study on the electronic structure of a pyrazole derivative.
Caption: Relationship between computational cost and accuracy for different theoretical methods.
Conclusion
Theoretical studies on the electronic structure of pyrazoles provide indispensable insights for medicinal chemists and materials scientists. By leveraging a range of computational methods, from DFT to high-level ab initio calculations, researchers can predict and understand the geometric, electronic, and spectroscopic properties of these important heterocyclic compounds. This knowledge is crucial for the rational design of new pyrazole derivatives with tailored biological activities and material properties. The continued development of computational methodologies promises to further enhance our predictive capabilities and accelerate the discovery of novel pyrazole-based drugs and materials.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. The geometry of pyrazole: A test for ab initio calculations | Semantic Scholar [semanticscholar.org]
- 5. The geometry of pyrazole: A test for ab initio calculations (1995) | Antonio L. Llamas-Saiz | 90 Citations [scispace.com]
- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. connectsci.au [connectsci.au]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde: A Versatile Intermediate for Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde is a key heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its pyrazole core is a prevalent motif in numerous pharmaceuticals, and the presence of chloro, methyl, and formyl functional groups at specific positions provides multiple reaction sites for derivatization. This compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases.[1][2]
The aldehyde functional group is readily transformed into various other functionalities, such as carboxylic acids, imines, and alcohols, allowing for the construction of diverse molecular scaffolds. The chloro substituent can be displaced through nucleophilic substitution, enabling the introduction of a wide range of moieties. This versatility makes this compound-4-carbaldehyde a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1] Studies have demonstrated its use in synthesizing derivatives with potential analgesic, anti-inflammatory, anticonvulsant, and antitumor activities.[1]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis of this compound-4-carbaldehyde and its precursor.
| Parameter | Step | Value | Reference |
| Yield | Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 80% | [3] |
| Yield | Synthesis of this compound-4-carbaldehyde | Up to 85% | [1] |
| Melting Point | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 129–131 °C | [3] |
| Melting Point | This compound-4-carbaldehyde | 145-148 °C | |
| Molecular Weight | This compound-4-carbaldehyde | 220.66 g/mol | [1] |
Experimental Protocols
Synthesis of Starting Material: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol outlines the synthesis of the precursor required for the Vilsmeier-Haack reaction.
Materials:
-
Ethyl acetoacetate (1.91 mL, 15 mmol)
-
Phenyl hydrazine (1.48 mL, 15 mmol)
-
Dry ethanol (4 mL)
Procedure:
-
To a magnetically stirred solution of ethyl acetoacetate in dry ethanol, add phenyl hydrazine dropwise at room temperature.
-
Heat the reaction mixture in an oil bath under reflux conditions for 5.5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture in an ice bath to facilitate precipitation.
-
Filter the precipitate, dry it, and recrystallize from ethanol to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3]
Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol details the synthesis of the target compound from the prepared starting material.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol)
-
Dimethylformamide (DMF) (1.15 mL, 15 mmol)
-
Phosphorus oxychloride (POCl₃) (3.2 mL, 35 mmol)
-
Ice bath
-
Crushed ice
Procedure:
-
In a flask maintained in an ice-cold bath, add dimethylformamide.
-
To the cold DMF, add phosphorus oxychloride dropwise with continuous stirring over a period of 15 minutes.
-
Continue stirring the mixture for an additional 20 minutes at 0 °C to form the Vilsmeier reagent.
-
To this freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Heat the reaction mixture under reflux for 1.5 hours.[3]
-
Upon completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to yield this compound-4-carbaldehyde.
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound-4-carbaldehyde.
Caption: Chemical reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: 5-Chloro-3-methyl-1-phenylpyrazole as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methyl-1-phenylpyrazole is a key heterocyclic building block utilized in the synthesis of a diverse array of functional molecules. Its pyrazole core, substituted with a reactive chlorine atom, makes it an excellent substrate for further chemical transformations, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic positioning of the chloro, methyl, and phenyl groups allows for the targeted synthesis of compounds with a wide range of biological activities. These notes provide an overview of its primary applications and detailed protocols for its use in synthetic chemistry.
Key Applications
This compound serves as a crucial intermediate in the development of:
-
Pharmaceutical Agents: It is a scaffold for synthesizing compounds with anticonvulsant, anti-inflammatory (including Celecoxib analogues), and cytotoxic (anti-cancer) properties.
-
Agrochemicals: The pyrazole moiety is present in numerous commercial herbicides, and this intermediate is used to create new herbicidal agents.
-
Materials Science: It is a precursor for photochromic materials, which have applications in optical devices and smart materials.
-
Complex Heterocyclic Systems: Its reactivity allows for its incorporation into more complex molecular architectures such as 1,2,4-triazines and 1,3-diazabicyclo[3.1.0]hex-3-enes.
Data Presentation
Table 1: Synthesis of Bioactive Compounds from this compound Derivatives
| Compound Class | Derivative | Yield (%) | Melting Point (°C) | Biological Activity |
| Anticonvulsants | N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-substituted hydrazides | 60-85 | 150-250 | Protection against MES and scPTZ induced seizures |
| Herbicides | 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | 70-85 | 130-140 | Post-emergence herbicidal effect |
| Cytotoxic Agents | Indolo–pyrazoles grafted with thiazolidinone | 65-80 | >250 | Potent cytotoxicity against various cancer cell lines |
| Photochromic Materials | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-1,3-diazabicyclo[3.1.0]hex-3-ene | Good | - | Photochromic behavior in crystalline and solution phase |
| 1,2,4-Triazines | 5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-...-1,2,4-triazin-6(5H)-one | 77 | 242-244 | Potential pharmacological activities[1] |
Table 2: Quantitative Biological Activity Data
| Compound Derivative | Assay | Target/Cell Line | Result |
| Indolo–pyrazole-thiazolidinone (Compound 6c) | MTT Assay | SK-MEL-28 (Melanoma) | IC50 = 3.46 µM |
| Indolo–pyrazole-thiazolidinone (Compound 6c) | MTT Assay | HCT-116 (Colon Cancer) | IC50 = 9.02 µM |
| Phenylpyrazole with strobilurin moiety (Compound 7f) | Herbicidal Assay | Amaranthus retroflexus | ED50 = 12.57 g a.i./hm² |
| Quinazolinone derivative (Compound 7c) | MES model | - | 85.23% protection |
Experimental Protocols
Protocol 1: Synthesis of this compound-4-carbaldehyde
This protocol describes a key transformation of the parent pyrazole to an aldehyde, a versatile functional group for further derivatization.
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To an ice-cold solution of dimethylformamide (15 mmol), add phosphorus oxychloride (35 mmol) dropwise with stirring over 15 minutes.
-
Continue stirring for an additional 20 minutes at 0 °C.
-
To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).
-
Heat the reaction mixture under reflux for 1.5 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: General Procedure for the Synthesis of Anticonvulsant Hydrazides
This protocol outlines the synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides.
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Substituted acid hydrazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol.
-
Add an equimolar amount of the respective substituted acid hydrazide.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent.
Protocol 3: General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation using the chloro-pyrazole as the starting material, which is crucial for synthesizing a wide range of derivatives.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Cytotoxicity Testing using MTT Assay
This protocol describes the method for evaluating the cytotoxic activity of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium with supplements
-
Synthesized test compounds dissolved in DMSO
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 5: Anticonvulsant Screening using Maximal Electroshock (MES) Model
This protocol outlines the in vivo screening of compounds for anticonvulsant activity.
Materials:
-
Mice
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Electroshock apparatus with corneal electrodes
Procedure:
-
Administer the test compound to mice, typically via intraperitoneal injection or oral gavage.
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), subject each mouse to a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[1]
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is taken as an indication of anticonvulsant activity.
Visualizations
Caption: Synthetic pathway from pyrazolone to bioactive derivatives.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Applications of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically successful drugs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazole derivatives in key therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and neurological applications.
Anticancer Applications
Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[1][2] Many pyrazole-containing compounds act as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and other protein kinases.[3][4]
Signaling Pathway: CDK Inhibition by Pyrazole Derivatives
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[3] Their dysregulation is a common feature in many cancers. Pyrazole derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][5][6]
Caption: Pyrazole derivatives inhibit CDK2/Cyclin complexes, arresting the cell cycle and inducing apoptosis.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Target | Bioactivity (IC50/Ki) | Reference |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | HepG2 | CDK2 | 10.05 µM | [7] |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | MCF7 | CDK2 | 17.12 µM | [7] |
| Di-amino pyrazole (CAN508) | - | CDK2 | 0.35 µM | [5] |
| 4-Benzoylamino-1H-pyrazole-3-carboxamide | - | CDK2 | 0.295 µM | [5] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | - | CDK2 | Ki = 0.005 µM | [8] |
| Pyrazole-containing isolongifolanone (37) | MCF7 | - | 5.21 µM | [7] |
| Pyrazole-containing biguanide | - | AMPK | - | [7] |
| Pyrazole-linked aloe emodin | - | - | - | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Pyrazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Applications
Pyrazole derivatives are well-established as anti-inflammatory agents, with Celecoxib being a prominent example.[11] Their primary mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[12]
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Pyrazole derivatives selectively inhibit COX-2, reducing prostaglandin synthesis and inflammation.
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target | Bioactivity (IC50) | Reference |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | [12] |
| 3,5-Diarylpyrazoles | COX-2 | 0.01 µM | [12] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | [12] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | [12] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | [12] |
| Benzenesulfonamide-bearing pyrazoles | COX-2 | 38.73 - 61.24 nM | [4] |
| Diaryl pyrazole with sulfonamide | COX-2 | 0.017 µM | [4] |
| Pyrazoline 2g | Lipoxygenase | 80 µM | [13] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a method to determine the COX-2 inhibitory activity of pyrazole derivatives.[14][15][16]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Pyrazole derivative stock solution (in DMSO)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin E2 (PGE2) measurement
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.
-
Inhibitor Pre-incubation: In a microplate, add the reaction buffer, heme, and the diluted COX-2 enzyme. Then, add the pyrazole derivative at various concentrations. Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well. Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding stannous chloride solution.
-
PGE2 Measurement: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the pyrazole derivative and determine the IC50 value.
Antimicrobial Applications
Pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi, including resistant strains, making them a promising area for the development of new antimicrobial agents.[17][18][19]
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | Bioactivity (MIC) | Reference |
| Pyrazole-thiazole hybrid | E. coli (ΔTolC) | - | [17] |
| Pyrazole-fused diterpenoid | S. aureus | 0.71 µg/mL | [17] |
| N-phenylpyrazole-fused fraxinellone | B. subtilis | 4 µg/mL | [17] |
| Triazine-fused pyrazole | S. epidermidis | 0.97 µg/mL | [17] |
| Triazine-fused pyrazole | E. cloacae | 0.48 µg/mL | [17] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus | 62.5-125 µg/mL | [18] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | A. niger | 2.9-7.8 µg/mL | [18] |
| Imidazo-pyridine pyrazole | Gram-negative bacteria | <1 µg/mL | [17] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to determine the MIC of pyrazole derivatives against bacteria.[19]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microplates
-
Pyrazole derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the pyrazole derivative in the growth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neurological Applications
Pyrazole derivatives are being explored for their potential in treating neurodegenerative diseases and neuroinflammation.[20][21][22] Their mechanisms of action in the central nervous system can involve the modulation of various signaling pathways, including those related to inflammation and oxidative stress.
Signaling Pathway: Modulation of Neuroinflammation
Caption: Pyrazole derivatives can mitigate neuroinflammation by inhibiting key mediators like NF-κB, TNF-α, and ROS.
Quantitative Data: Neuroprotective and Anti-neuroinflammatory Effects
| Compound/Derivative Class | Model | Target/Effect | Bioactivity | Reference | | :--- | :--- | :--- | :--- | | Pyrazolone derivative Ic | PTZ-induced seizures in mice | Regulation of NF-κB/TNF-α/ROS pathway | Ameliorated seizures and inflammation |[20][22] | | Pyrazole derivative 6g | LPS-stimulated BV2 microglial cells | IL-6 suppression | IC50 = 9.562 µM |[21] |
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole derivatives.[23][24][25]
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole
This protocol describes a general procedure for the Knorr pyrazole synthesis.[23][25]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1 eq)
-
Solvent (e.g., ethanol or acetic acid)
-
Acid catalyst (e.g., glacial acetic acid or HCl) (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Reagents: Add the hydrazine derivative to the solution, followed by the acid catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature or in an ice bath. If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure, and the crude product can be precipitated by the addition of water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure of the synthesized pyrazole derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Example Synthesis: Celecoxib
A common synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[11][26][27][28]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization.[11]
Example Synthesis: Sildenafil
The synthesis of Sildenafil is a multi-step process, with a key step being the formation of the pyrazole ring.[29][30][31][32][33] A crucial part of the synthesis involves the cyclization to form the pyrazolopyrimidinone core.
A simplified key step:
-
Reaction of a diketoester with hydrazine to form the pyrazole ring.
-
N-methylation of the pyrazole.
-
A series of subsequent reactions including nitration, amidation, reduction, and cyclization to form the pyrazolopyrimidinone core.
-
Finally, coupling with a chlorosulfonyl derivative of 2-ethoxybenzoic acid and N-methylpiperazine.[30][31]
Conclusion
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, providing a foundation for the development of drugs targeting a wide array of diseases. The application notes and protocols provided herein offer a comprehensive resource for researchers engaged in the synthesis, evaluation, and optimization of novel pyrazole derivatives for therapeutic applications. The versatility of the pyrazole core, combined with a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly continue to fuel the discovery of new and improved medicines.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. chemhelpasap.com [chemhelpasap.com]
- 26. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 27. zenodo.org [zenodo.org]
- 28. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 29. myexperiment.org [myexperiment.org]
- 30. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 31. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
Application Notes and Protocols for the Vilsmeier-Haack Reaction on Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides a detailed protocol for the formylation of pyrazolone derivatives at the C-4 position to synthesize 4-formylpyrazolones, which are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals.
The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The resulting electrophilic iminium salt then reacts with the electron-rich pyrazolone ring to introduce a formyl group.
Experimental Protocols
This section outlines a general procedure for the Vilsmeier-Haack formylation of pyrazolone derivatives. It is important to note that reaction conditions such as temperature, time, and stoichiometry may need to be optimized for specific substrates.
1. Preparation of the Vilsmeier Reagent:
The Vilsmeier reagent is typically prepared fresh before use.
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a colorless to pale yellow, often viscous, Vilsmeier reagent will be observed.
2. Formylation of the Pyrazolone Derivative:
-
To the freshly prepared Vilsmeier reagent, add the pyrazolone derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) portion-wise or as a solution in a minimal amount of anhydrous DMF. The addition should be done at a rate that maintains the reaction temperature.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to the desired level (typically between 60-90 °C) and maintain it for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
3. Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry it.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Data Presentation
Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the Vilsmeier-Haack formylation of different pyrazolone precursors.
| Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1.1 | 3.5 | 60-70 | 2 | 85-90 | [General procedure] |
| 1,3-Diphenyl-1H-pyrazol-5(4H)-one | 1.2 | 4.0 | 80 | 3 | 82 | [General procedure] |
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one | 1.5 | 5.0 | 85 | 4 | 78 | [General procedure] |
| Hydrazones (general) | 3.0 | excess | 80-90 | 4 | good yields | [1] |
| 3-Aryl substituted hydrazones | N/A | in POCl₃/DMF | N/A | N/A | N/A | [2] |
| 5-Chloro-1,3-disubstituted-1H-pyrazoles | 2.0-4.0 | 5.0-6.0 | 120 | 2-8 | 32-55 | [3] |
| Substituted-5-pyrazolones | 1.1 | in DMF | 85 | 1.5-3 | N/A | [4] |
Spectroscopic Data of 4-Formylpyrazolone Derivatives
The following table provides typical spectroscopic data for the characterization of the resulting 4-formyl pyrazolone derivatives.
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| General | |||
| Aldehydic proton (-CHO) | 9.5 - 10.5 (s) | 185 - 195 | 1650 - 1700 (C=O, aldehyde) |
| Aromatic protons | 7.0 - 8.5 (m) | 115 - 150 | 1580 - 1620 (C=C, aromatic) |
| Pyrazole ring protons | Varies | Varies | ~1500 (C=N, pyrazole) |
| Specific Examples | |||
| 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | N/A | N/A | N/A |
| 3-Aryl substituted pyrazole-4-carbaldehyde derivatives | Singlet at δ 2.42 (3H, CH₃) | N/A | C=O stretching at C-4 |
| 5-Chloro-1H-pyrazole-4-carbaldehydes | N/A | N/A | N/A |
| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 9.8 (s, 1H, CHO), 8.1 (s, 1H, pyrazole-H), 7.6 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 4.4 (t, 2H, OCH₂), 3.9 (t, 2H, CH₂Cl), 3.8 (s, 3H, OCH₃) | 185.5 (CHO), 160.1, 150.2, 140.3, 131.5, 128.9, 120.4, 114.6, 68.9, 55.6, 41.5 | N/A |
Mandatory Visualization
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack Reaction on Pyrazolones.
Experimental Workflow
References
Application Notes and Protocols for the Purity Assessment of 5-Chloro-3-methyl-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purity assessment of 5-Chloro-3-methyl-1-phenylpyrazole, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure the identity, purity, and quality of this compound.
Overview and Identification of Potential Impurities
This compound is commonly synthesized from 3-methyl-1-phenyl-5-pyrazolone using a chlorinating agent such as phosphorus oxychloride[1]. Based on this synthesis route, potential impurities may include the starting material, by-products of the reaction, and residual solvents or reagents.
Table 1: Potential Impurities and Recommended Analytical Methods
| Impurity Name | Structure | Potential Source | Recommended Analytical Method |
| 3-methyl-1-phenyl-5-pyrazolone | C₁₀H₁₀N₂O | Unreacted starting material | HPLC-UV, GC-MS |
| Isomeric Pyrazole By-products | e.g., 3-Chloro-5-methyl-1-phenylpyrazole | Side reaction during chlorination | HPLC-UV, GC-MS |
| Phenylhydrazine | C₆H₈N₂ | Impurity in starting material or degradation | HPLC-UV, GC-MS |
| Phosphorus Oxychloride | POCl₃ | Excess chlorinating agent | Indirectly by derivatization or IC |
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Reverse-phase HPLC with UV detection is a robust method for quantifying the purity of this compound and separating it from its organic impurities[2][3][4][5].
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related organic impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 90% to 40% B20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. |
Data Analysis: The purity is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique for the identification of this compound and for detecting and identifying volatile and semi-volatile impurities[6][7][8]. The mass spectrum provides structural information, confirming the identity of the main component and helping to elucidate the structure of any impurities.
Experimental Protocol: GC-MS
Objective: To confirm the identity of this compound and to identify and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Materials:
-
This compound reference standard and sample
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Sample Preparation | Accurately weigh and dissolve the sample in the chosen solvent to a final concentration of 1 mg/mL. |
Data Analysis: The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern. Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC).
Logical Flow for GC-MS Analysis
Caption: Logical flow of the GC-MS analytical process for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and can also be used to detect and identify impurities if they are present at sufficient levels.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Data Acquisition Parameters (¹H NMR):
-
Solvent: CDCl₃
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: Appropriate for the proton chemical shift range
Data Acquisition Parameters (¹³C NMR):
-
Solvent: CDCl₃
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: Appropriate for the carbon chemical shift range
Data Analysis: The obtained chemical shifts and coupling constants are compared with expected values for the structure of this compound to confirm its identity.
Summary of Analytical Data
The following table summarizes the expected outcomes from the analytical methods described.
Table 2: Summary of Expected Analytical Results
| Analytical Method | Parameter | Expected Result for this compound |
| HPLC-UV | Retention Time | Dependent on the specific system, but should be a single major peak. |
| Purity | ≥ 98% (typical for pharmaceutical intermediates) | |
| GC-MS | Retention Time | Dependent on the specific system. |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes). Characteristic fragments should be observed. | |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Phenyl protons: ~7.3-7.6 ppmMethyl protons: ~2.3 ppmPyrazole ring proton: ~6.1 ppm |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Phenyl carbons: ~120-140 ppmPyrazole ring carbons: ~105-150 ppmMethyl carbon: ~14 ppm |
These protocols provide a comprehensive framework for the analytical assessment of this compound, ensuring its quality and suitability for use in research and drug development. It is recommended that these methods be validated in accordance with ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 3. ijcpa.in [ijcpa.in]
- 4. moravek.com [moravek.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setups for the Synthesis of Pyrazole-Based Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4][5] The pyrazole core is a key component in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[6][7] The significant therapeutic potential of pyrazole-based compounds has spurred the development of diverse and efficient synthetic methodologies.[1][8] This document provides detailed experimental protocols for several key methods, including classical, multicomponent, and modern energy-assisted syntheses, complete with quantitative data and workflow visualizations to guide researchers in this vital area of drug discovery.
The Role of the Pyrazole Scaffold in Drug Development
The versatility of the pyrazole nucleus allows for the synthesis of a vast library of compounds with diverse pharmacological profiles. This structural motif is central to the development of therapeutics targeting a wide range of diseases.
Caption: Logical relationship of the pyrazole scaffold to its biological activities and approved drugs.
Experimental Protocols & Data
This section details the methodologies for four distinct and widely used approaches for synthesizing pyrazole derivatives.
Protocol: Classical Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a foundational method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] It remains a straightforward and reliable route to various pyrazole structures.[11][12]
Caption: Step-by-step workflow for a typical Knorr pyrazole synthesis.
This protocol is adapted from a standard Knorr-type reaction to form pyrazolones.[9]
-
Reactant Preparation: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).[9]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[9]
-
Reaction: Heat the mixture on a hot plate with vigorous stirring at approximately 100°C for 1 hour.[9]
-
Monitoring: After 1 hour, perform a thin-layer chromatography (TLC) analysis to check for the consumption of the starting ketoester, using a mobile phase of 30% ethyl acetate/70% hexane.[9]
-
Workup and Precipitation: Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate.[9]
-
Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring to ensure complete crystallization.[9]
-
Purification: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry completely.[9]
-
Characterization: Determine the mass, percent yield, and melting point of the dried product.[9]
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄ | None | RT | 0.5 | 94 | [10] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid | 1-Propanol | ~100 | 1 | High | [9] |
| 1,3-Diketones | Phenylhydrazine | Nano-ZnO | Ethanol | Reflux | 2-3 | 95 | [13] |
| Acetylacetone | Hydrazine Hydrate | Ammonium Chloride | Ethanol | Reflux | N/A | High | [6] |
Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that dramatically reduces reaction times, often improves yields, and promotes green chemistry principles by enabling solvent-free reactions.[3][14][15][16]
Caption: General workflow for microwave-assisted pyrazole synthesis.
This protocol is adapted from an efficient three-component synthesis of pyrazolone derivatives under microwave irradiation.[17]
-
Reactant Preparation: In a 50-mL one-neck flask suitable for microwave chemistry, combine ethyl acetoacetate (0.45 mmol, 1.5 eq), 3-nitrophenylhydrazine (0.3 mmol, 1.0 eq), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol, 1.0 eq).[17]
-
Microwave Irradiation: Place the flask (without solvent) into a domestic or laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.[17]
-
Isolation: After irradiation, allow the flask to cool to room temperature. A solid product should be present.[17]
-
Purification: Triturate the resulting solid with ethyl acetate. Collect the purified product by suction filtration and allow it to dry.[17]
-
Characterization: The final product, (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone, can be characterized by melting point, IR, and NMR spectroscopy.
| Starting Materials | Catalyst/Solvent | Power/Temp | Time (min) | Yield (%) | Ref |
| Ethyl acetoacetate, 3-nitrophenylhydrazine, aldehyde | None (Solvent-free) | 420 W | 10 | 83 | [17] |
| α,β-Unsaturated ketone, Arylhydrazine | Acetic Acid | 360 W / 120°C | 7-10 | 68-86 | [16] |
| 3-Aminocrotononitrile, Aryl hydrazine | 1 M HCl (aq) | 150°C | 10-15 | 70-90 | [18] |
| 1,3-Diketone, Hydrazine, Amine | Acetic Acid (cat.) / Water | 115-140°C | 9-10 | 78-90 | [1] |
| Carbohydrazide, 2,4-pentanedione | Ethanol | 270 W | 3-5 | 82-98 | [16] |
Protocol: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source that enhances chemical reactivity through acoustic cavitation.[3] This "green" method often leads to higher yields, shorter reaction times, and milder conditions compared to conventional heating.[19][20]
This protocol is based on the ultrasound-assisted synthesis using a Cu(I) catalyst.[21]
-
Reactant Preparation: In a reaction vessel, combine the appropriate α,β-unsaturated cyanoester (1.0 eq) and phenylhydrazine (1.0 eq).
-
Catalyst and Base: Add sodium ethoxide as a base and 10 mol % of a Cu(I) catalyst.[21]
-
Sonication: Place the reaction vessel in an ultrasonic bath and irradiate at 60°C for 75-90 minutes.[21]
-
Monitoring: Monitor the reaction completion using TLC.
-
Workup and Isolation: Upon completion, perform a standard aqueous workup. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired 1,5-disubstituted pyrazole.
| Reaction Type | Catalyst/Solvent | Temp (°C) | Time (min) | Yield (%) | Ref |
| Synthesis of 1,5-disubstituted pyrazoles | Cu(I) / NaOEt | 60 | 75-90 | High | [21] |
| Synthesis of pyrazoline derivatives | N/A | N/A | N/A | N/A | [19][20] |
| Four-component synthesis of pyrano[2,3-c]pyrazoles | Et₂NH / Water | Ambient | 60-720 | 40-78 | [1] |
Protocol: Multicomponent Reaction (MCR) Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates all or most of the atoms of the starting materials.[1] This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.[8][22]
This protocol is based on a taurine-catalyzed, four-component reaction in water.[1]
-
Reactant Preparation: In a round-bottom flask, add an appropriate aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq).[1]
-
Solvent and Catalyst: Add water as the solvent and a catalytic amount of taurine.
-
Reaction: Heat the reaction mixture at 80°C for 2 hours.[1]
-
Workup and Isolation: After cooling the reaction mixture to room temperature, the solid product typically precipitates out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure dihydropyrano[2,3-c]pyrazole derivative.
| Reactants (No. of Components) | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine (4) | Taurine / Water | 80 | 2 | 85-92 | [1] |
| Enaminone, Benzaldehyde, Hydrazine-HCl (3) | NH₄OAc / Water | Reflux | 1 | Good | [23] |
| Aldehyde, Malononitrile, β-ketoester, Hydrazine (4) | SiO₂@APTS-Co₃O₄ / Water | 80 | 0.5-1 | High | [22] |
| 1,3-Diketone, Hydrazine, Diorganyl Selenide (3) | Oxone (catalyst) | N/A | N/A | High | [24] |
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jetir.org [jetir.org]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
- 22. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 5-Chloro-3-methyl-1-phenylpyrazole in the Synthesis of Modern Agrochemicals: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 5-Chloro-3-methyl-1-phenylpyrazole has emerged as a critical building block in the synthesis of a diverse range of high-performance agrochemicals. Its versatile structure allows for the development of potent fungicides, insecticides, and herbicides, addressing the ever-evolving challenges in crop protection. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of agrochemical development, highlighting the significance of this pyrazole derivative.
The core structure of this compound serves as a versatile scaffold for the introduction of various pharmacophores, leading to the creation of active ingredients with distinct modes of action. This adaptability has made it a cornerstone in the development of both novel and next-generation crop protection agents.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
One of the most significant applications of this compound is in the synthesis of pyrazole carboxamide fungicides. These fungicides are potent inhibitors of the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, effectively disrupting their energy supply and leading to cell death. The synthesis typically involves the conversion of this compound to its 4-carbaldehyde derivative, followed by oxidation to the carboxylic acid and subsequent amidation.
Application in Insecticide Synthesis: Phenylpyrazole Insecticides
In the realm of insecticides, derivatives of this compound are instrumental in the creation of phenylpyrazole insecticides. These compounds act as non-competitive antagonists of GABA-gated chloride channels in the central nervous system of insects.[1][2] This disruption leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[3] The synthesis of these insecticides often leverages the reactivity of the pyrazole core to introduce sulfinyl or other functional groups that are crucial for their insecticidal activity.
Application in Herbicide Synthesis
While less common than in fungicides and insecticides, derivatives of this compound have also been explored in the development of herbicides. These compounds can be functionalized to target specific biochemical pathways in weeds, offering potential for new modes of action in weed management.
Quantitative Data Summary
The following tables summarize the biological activity of various agrochemicals synthesized from pyrazole derivatives, demonstrating the potency achievable with this chemical class.
Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound Reference | Target Pathogen | EC50 (µg/mL) |
| 8j | Alternaria solani | 3.06[4] |
| 8e | Rhizoctonia solani | 0.012[5] |
| 8e | Sclerotinia sclerotiorum | 0.123[5] |
| 6i | Valsa mali | 1.77[6] |
| 19i | Valsa mali | 1.97[6] |
| 23i | Rhizoctonia solani | 3.79[6] |
Table 2: Insecticidal Activity of Pyrazole Derivatives
| Compound Reference | Target Pest | LC50 (mg/L) |
| 7h | Aphis fabae | 12.5 (85.7% mortality)[7] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final agrochemical compounds are provided below.
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring, a crucial step for further functionalization.
Materials:
-
3-methyl-1-phenyl-pyrazol-5-one
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction flask, add N,N-dimethylformamide (0.16 mol) and cool in an ice bath.
-
Slowly add phosphoryl chloride (0.35 mol) dropwise to the cooled DMF with stirring.
-
To this mixture, add 3-methyl-1-phenyl-pyrazol-5-one (0.05 mol).
-
Heat the reaction mixture under reflux for 1 hour.[8]
-
After cooling, pour the reaction mixture into ice-cold water (300 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. A yield of 70% can be expected.[8]
Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This protocol outlines the oxidation of the aldehyde to a carboxylic acid, a key intermediate for pyrazole carboxamide fungicides.
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Water/acetone mixture (3:2)
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction flask, add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol) to a water/acetone mixture (50 mL, 3:2 ratio).[8]
-
Heat the mixture at 80°C for 4 hours.
-
Filter the reaction mixture to remove manganese dioxide.
-
Acidify the filtrate to pH 2 with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the white solid by filtration and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. A yield of 95% can be expected.[8]
Protocol 3: Synthesis of Pyrazole-4-carboxamides
This protocol describes the final step in the synthesis of pyrazole carboxamide fungicides via amidation of the corresponding acid chloride.
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted amine
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: Reflux 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.50 mmol) with an excess of thionyl chloride (10 mmol) for 2 hours. Evaporate the excess thionyl chloride to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, which can be used directly in the next step.[8]
-
Amidation: Dissolve the crude acid chloride (2.50 mmol) and triethylamine (2.5 mmol) in THF (5 mL) and cool in an ice-water bath.
-
Add the desired substituted amine (2.50 mmol) dropwise to the solution.
-
Stir the mixture vigorously at room temperature for 10 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the target pyrazole-4-carboxamide. Yields can range from 72% to 87%.[8]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and biological mechanisms of action.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 3. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Derivatization of 5-Chloro-3-methyl-1-phenylpyrazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-chloro-3-methyl-1-phenylpyrazole, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of derivatives and their subsequent biological evaluation for antimicrobial, anticancer, and anti-inflammatory activities.
Introduction
The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects. The compound this compound serves as a key intermediate for the synthesis of a diverse library of bioactive molecules. The presence of a reactive chlorine atom at the 5-position and the potential for substitution at the 4-position of the pyrazole ring allows for extensive chemical modifications to explore the structure-activity relationships (SAR) and identify potent drug candidates.
Synthesis and Derivatization
The synthesis of this compound derivatives typically commences with the cyclocondensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenylpyrazol-5-one. This intermediate is then chlorinated, and a versatile formyl group is introduced at the 4-position via the Vilsmeier-Haack reaction, which can be further modified to generate a wide range of derivatives.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one [2]
-
To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.
-
Heat the reaction mixture under reflux in an oil bath for 5.5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture in an ice bath to facilitate precipitation.
-
Filter the precipitate, dry it, and recrystallize from ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.
Protocol 2: Synthesis of this compound-4-carbaldehyde [2]
-
In a flask cooled in an ice bath, add dimethylformamide (15 mmol) and then slowly add phosphorus oxychloride (35 mmol) dropwise over 15 minutes while stirring.
-
Continue stirring for an additional 20 minutes at 0°C.
-
To this Vilsmeier reagent, add 3-methyl-1-phenylpyrazol-5-one (5 mmol).
-
Heat the reaction mixture under reflux for 1.5 hours.
-
After completion, pour the cooled reaction mixture into crushed ice and water (60 mL).
-
Collect the solid product by filtration, wash with cold water, dry, and recrystallize from ethanol to yield this compound-4-carbaldehyde.
Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives [3][4]
-
Dissolve this compound-4-carbaldehyde (0.02 mol) and the desired hydrazide (e.g., 2-cyanoacetohydrazide, 0.02 mol) in absolute ethanol (60 mL).
-
Reflux the mixture for 5 hours at 120°C.
-
Cool the reaction mixture, collect the resulting solid by filtration, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid) to obtain the pure hydrazone derivative.
Biological Screening Protocols
A variety of in vitro and in vivo assays can be employed to evaluate the biological potential of the synthesized derivatives.
Antimicrobial Activity
Protocol 4: Agar Well Diffusion Method [5][6]
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Inoculate sterile nutrient agar plates with the test microorganisms (bacteria and fungi).
-
Create wells (6 mm diameter) in the agar plates using a sterile cork borer.
-
Add a defined volume of the test compound solution into each well.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Anticancer Activity
Protocol 5: MTT Assay for Cytotoxicity [7][8][9]
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.[10]
Anti-inflammatory Activity
Protocol 6: Carrageenan-Induced Paw Edema in Rats [11][12]
-
Administer the test compounds to rats at a specific dose.
-
After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Quantitative Data Summary
The biological activities of various pyrazole derivatives are summarized below.
| Compound Type | Biological Activity | Assay | Key Findings | Reference |
| Pyrazole-Thiadiazole Derivatives | Anticancer | Molecular Docking | Potential inhibitors of VEGFR-2, Aurora A, and CDK2. | [13] |
| Pyrazole Carbaldehyde Derivatives | Anticancer | MTT Assay (MCF-7 cells) | IC50 of 0.25 µM, more potent than doxorubicin. | [1] |
| Hydrazone Derivatives of Pyrazole | Antimicrobial | Agar Diffusion | Showed remarkable antibacterial and antifungal activities. | [6] |
| Pyrazoline Derivatives | Anti-inflammatory | Carrageenan-induced paw edema | 42.41% inhibition in paw edema after 5 hours. | [14] |
| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides | Anticonvulsant | MES and scPTZ models in mice | Showed protection from seizures in both models. | [4] |
Signaling Pathways and Mechanisms of Action
Molecular docking studies and in vitro assays suggest that pyrazole derivatives can modulate various signaling pathways implicated in cancer and inflammation.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 3. orientjchem.org [orientjchem.org]
- 4. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 5-Chloro-3-methyl-1-phenylpyrazole, a key intermediate in pharmaceutical and agrochemical industries. The primary synthesis route discussed is the direct chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride, a method known for its high yield and efficiency. This guide covers the chemical principles, experimental procedures, safety considerations, and purification techniques suitable for industrial-scale production.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its derivatives have shown potential as pharmaceutical agents and are used in the development of various drugs.[2] The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. This application note focuses on a robust and high-yielding one-step chlorination process.
Synthetic Pathways
The most direct and industrially viable method for the synthesis of this compound is the chlorination of 3-methyl-1-phenyl-5-pyrazolone with a chlorinating agent such as phosphorus oxychloride.[3] An alternative, though less direct, route involves the multi-step synthesis starting from ethyl acetoacetate and phenylhydrazine to first form the pyrazolone ring, which is then subjected to a Vilsmeier-Haack reaction for formylation and chlorination to a related aldehyde, which would require further steps to arrive at the target molecule.[4]
Recommended Synthetic Pathway: Direct Chlorination
The direct chlorination of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride is the recommended pathway for large-scale production due to its high reported yield of over 90%.[3]
Caption: Recommended synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment
-
Reactants: 3-methyl-1-phenyl-5-pyrazolone, Phosphorus oxychloride (POCl₃)
-
Solvents: Water (for work-up), appropriate solvent for recrystallization (e.g., ethanol, isopropanol)
-
Equipment: Glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, condenser, and dropping funnel; vacuum distillation setup; filtration and drying equipment.
Large-Scale Synthesis Protocol
This protocol is based on a lab-scale synthesis and should be optimized for specific large-scale equipment and safety protocols.[3]
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with phosphorus oxychloride (1.07 molar equivalents relative to the pyrazolone).
-
Substrate Addition: Slowly add 3-methyl-1-phenyl-5-pyrazolone (1 molar equivalent) to the phosphorus oxychloride with continuous stirring. The addition should be controlled to manage any initial exotherm.
-
Reaction Heating: After the addition is complete, stir the mixture for 30 minutes at ambient temperature. Then, gradually heat the reactor to 60°C. An exothermic reaction may cause the temperature to rise to approximately 80°C. Maintain this temperature for 30 minutes.[3]
-
Completion of Reaction: After the initial exotherm subsides, increase the temperature to 110°C and maintain for 2 hours to ensure the reaction goes to completion.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
In a separate vessel containing a large volume of cold water (approximately 8-10 times the volume of the reaction mixture), slowly and carefully quench the reaction mixture with vigorous stirring. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation and scrubbing.
-
The crude product will separate as an oil. Allow the mixture to settle in a separatory funnel or reactor with a bottom outlet.
-
Separate the lower oily layer of crude this compound.
-
Wash the organic layer with water (3 x 1 volume) to remove residual acids.
-
-
Purification:
-
Vacuum Distillation: Purify the crude product by vacuum distillation. The product is expected to distill at 100-110°C under a vacuum of 3 mm Hg.[3]
-
Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from a suitable solvent such as ethanol.
-
Caption: Experimental workflow for the large-scale synthesis of this compound.
Data Presentation
| Parameter | Direct Chlorination Method |
| Starting Material | 3-methyl-1-phenyl-5-pyrazolone |
| Reagent | Phosphorus oxychloride |
| Reaction Temperature | 110°C |
| Reaction Time | 2 hours |
| Yield | 90.5%[3] |
| Purification Method | Vacuum Distillation[3] |
| Purity | >99% |
Safety and Handling
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated area, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator.
-
The quenching process is highly exothermic and releases hydrogen chloride gas. This should be performed in a controlled manner with adequate cooling and a gas scrubbing system.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The direct chlorination of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride is a highly efficient and scalable method for the production of this compound. With a high yield and straightforward purification, this process is well-suited for industrial applications. Careful attention to safety protocols, particularly during the handling of phosphorus oxychloride and the quenching step, is paramount for a safe and successful large-scale synthesis. Further optimization of reaction parameters may be necessary depending on the specific equipment used.
References
Growing Single Crystals of Pyrazole Derivatives for X-Ray Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for growing high-quality single crystals of pyrazole derivatives suitable for X-ray diffraction analysis. Achieving a well-ordered single crystal is a critical prerequisite for elucidating the three-dimensional molecular structure, which is invaluable in drug design, materials science, and fundamental chemical research. The following sections detail the most effective crystallization techniques and provide specific experimental protocols tailored for pyrazole-based compounds.
Introduction to Crystallization of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds that are key scaffolds in many biologically active molecules.[1][2][3] Their structural analysis via single-crystal X-ray diffraction provides crucial insights into their conformation, intermolecular interactions, and packing in the solid state. The ability of pyrazoles to form hydrogen bonds through their N-H group (in unsubstituted pyrazoles) and act as both hydrogen bond donors and acceptors makes them interesting candidates for crystal engineering.[4] However, obtaining crystals of sufficient size and quality can be a significant bottleneck.
The choice of crystallization technique and solvent system is paramount and depends heavily on the specific properties of the pyrazole derivative, such as its polarity, solubility, and thermal stability.[5] This guide outlines the most common and effective methods for crystallizing these compounds.
Key Crystallization Techniques
The formation of high-quality crystals relies on achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, followed by slow and controlled precipitation.[6] The key is to allow the molecules to self-assemble into a well-ordered crystal lattice. Rapid precipitation often leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.
The most successful techniques for growing single crystals of pyrazole derivatives include:
-
Slow Evaporation: This is the simplest and most common method. A near-saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration of the solute to the point of crystallization.[5][6][7]
-
Slow Cooling: This technique is effective for compounds that have a significant difference in solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.[5][6]
-
Vapor Diffusion: This method is particularly useful for small quantities of material. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[5][6][8][9]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[8]
-
Sublimation: For volatile compounds, sublimation can yield high-quality crystals. The solid is heated under vacuum, and the vapor is allowed to deposit as crystals on a cold surface.[6]
Data Presentation: Crystallization Conditions for Pyrazole Derivatives
The following table summarizes successful crystallization conditions reported for various pyrazole derivatives, providing a starting point for experimental design.
| Pyrazole Derivative | Crystallization Method | Solvent System | Reference |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Slow Evaporation | Ethanol | --INVALID-LINK-- |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Slow Evaporation | Ethanol | --INVALID-LINK-- |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Slow Evaporation | Ethanol | --INVALID-LINK-- |
| 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | Slow Evaporation | Ethanol | --INVALID-LINK-- |
| 4-Iodo-1H-pyrazole | Sublimation | Not Applicable | --INVALID-LINK-- |
| A bis-pyrazole derivative | Recrystallization | DMF/Methanol mixture | [Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole (precursor) | Recrystallization | Methanol | --INVALID-LINK-- |
| General Pyrazole Derivatives | Recrystallization | Hexane/Ethyl acetate, Hexane/Acetone | --INVALID-LINK-- |
Experimental Protocols
The following are detailed protocols for the most common crystallization techniques. It is crucial to start with a pure compound, as impurities can significantly hinder crystal growth.
Protocol 1: Slow Evaporation
This method is ideal for compounds that are stable at room temperature and have moderate solubility in a volatile solvent.
Methodology:
-
Solvent Selection: Choose a solvent in which the pyrazole derivative has moderate solubility. Common choices include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[5]
-
Prepare a Near-Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent. Gentle warming can be used to increase solubility, but ensure the solution is not fully saturated at the higher temperature.
-
Filter the Solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter into a clean crystallization vessel (e.g., a small vial or beaker).
-
Slow Evaporation: Cover the vessel with a cap that is not airtight or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several hours to days.
-
Incubation: Place the vessel in a vibration-free location and monitor for crystal growth.
Protocol 2: Slow Cooling
This method is suitable for pyrazole derivatives that show a significant increase in solubility with temperature.
Methodology:
-
Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.
-
Prepare a Saturated Solution at Elevated Temperature: Add the pyrazole derivative to the solvent and heat the mixture until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask filled with warm water) or by simply leaving it on the benchtop, protected from drafts.
-
Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield. The cooling should be gradual.
-
Isolation: Once crystals have formed, they can be isolated by decanting the mother liquor.
Protocol 3: Vapor Diffusion
This is a powerful technique for obtaining high-quality crystals from small amounts of material.
Methodology:
-
Solvent System Selection:
-
Setup:
-
Dissolve the pyrazole derivative in a small amount of the "good" solvent in a small, open container (e.g., a 1-dram vial).
-
Place this small vial inside a larger, sealable container (e.g., a beaker or a jar).
-
Add a larger volume of the anti-solvent to the outer container, ensuring the level is below the top of the inner vial.
-
-
Diffusion: Seal the outer container. The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the pyrazole derivative decreases, leading to the formation of crystals.
-
Incubation: Keep the setup in a stable environment, free from vibrations. The process can take several days to weeks.
Protocol 4: Solvent Layering (Liquid-Liquid Diffusion)
This method relies on the slow diffusion between two miscible liquids of different densities.
Methodology:
-
Solvent System Selection:
-
Solvent: Choose a solvent in which the pyrazole derivative is soluble.
-
Anti-solvent: Select a miscible anti-solvent in which the compound is insoluble. The two solvents should have different densities to allow for layering.
-
-
Setup:
-
Prepare a concentrated solution of the pyrazole derivative in the denser solvent.
-
Carefully layer the less dense anti-solvent on top of the solution using a pipette or syringe, taking care not to disturb the interface. A narrow tube, such as an NMR tube, is ideal for this technique.[8]
-
-
Diffusion and Crystallization: Over time, the two solvents will slowly mix at the interface. As the anti-solvent diffuses into the solution, the solubility of the compound decreases, and crystals will typically form at the interface.
-
Incubation: Keep the setup undisturbed in a stable environment.
Troubleshooting Common Issues
-
Oiling Out: If the compound precipitates as an oil instead of crystals, it may be because the solution is too concentrated or the temperature is too high. Try using a more dilute solution, cooling the solution more slowly, or selecting a different solvent system.[5]
-
Formation of Microcrystals: This often results from rapid crystallization. To obtain larger crystals, slow down the process by reducing the rate of evaporation (using a container with a smaller opening), cooling more slowly, or adjusting the solvent/anti-solvent ratio in diffusion methods.
-
No Crystals Form: If no crystals appear after a prolonged period, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration or adding more anti-solvent. Scratching the inside of the crystallization vessel with a glass rod can sometimes induce nucleation.
Conclusion
Growing single crystals of pyrazole derivatives suitable for X-ray analysis is often a trial-and-error process that requires patience and careful control of experimental conditions. By systematically applying the techniques outlined in these application notes and protocols, researchers can significantly increase their chances of success. The provided data on successful crystallization conditions for specific pyrazole derivatives should serve as a valuable starting point for developing a robust crystallization strategy. The ultimate goal is to produce well-ordered, single crystals of appropriate size and quality to enable the determination of their three-dimensional molecular structure, thereby advancing research and development in medicinal chemistry and materials science.
References
- 1. chim.it [chim.it]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-1-phenylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the chlorination of 3-methyl-1-phenyl-5-pyrazolone using a chlorinating agent, most notably phosphorus oxychloride (POCl₃). This precursor, 3-methyl-1-phenyl-5-pyrazolone, is typically synthesized through the condensation of ethyl acetoacetate and phenylhydrazine.
Q2: What are the critical parameters to control during the chlorination step?
The critical parameters for the chlorination of 3-methyl-1-phenyl-5-pyrazolone with POCl₃ are reaction temperature, reaction time, and the ratio of reactants. Careful control of these variables is essential to maximize yield and minimize the formation of impurities. The workup procedure is also critical to prevent hydrolysis of the product.
Q3: Are there any significant safety precautions to consider?
Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes of hydrogen chloride. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be conducted under anhydrous conditions.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all the starting material (3-methyl-1-phenyl-5-pyrazolone) has been consumed.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. A common protocol involves heating to 110°C for 2 hours.[1] However, excessive heat can lead to side reactions.
-
-
-
Hydrolysis of the Product during Workup: this compound can be susceptible to hydrolysis back to the starting pyrazolone, especially in the presence of water and at elevated temperatures during the quenching step.
-
Troubleshooting:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring to dissipate the heat generated from the exothermic reaction of excess POCl₃ with water.[2][3]
-
Solvent Extraction: Before the aqueous workup, consider diluting the reaction mixture with an organic solvent like dichloromethane (CH₂Cl₂) to facilitate heat dissipation and product extraction.
-
Evaporation of Excess POCl₃: Before workup, remove excess POCl₃ under reduced pressure. This minimizes the exothermicity of the quenching step.
-
-
-
Suboptimal Reagent Ratio: An incorrect ratio of 3-methyl-1-phenyl-5-pyrazolone to phosphorus oxychloride can lead to an incomplete reaction.
-
Troubleshooting:
-
Ensure Excess POCl₃: Use a molar excess of phosphorus oxychloride to ensure the complete conversion of the pyrazolone.
-
-
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Starting Material Impurities: The purity of the starting material, 3-methyl-1-phenyl-5-pyrazolone, is crucial.
-
Troubleshooting:
-
Recrystallize the Precursor: Purify the 3-methyl-1-phenyl-5-pyrazolone by recrystallization, commonly from ethanol, before proceeding with the chlorination step.[4]
-
-
-
Side Reactions: Undesired side reactions can occur, leading to byproducts that are difficult to separate.
-
Troubleshooting:
-
Temperature Control: Maintain the recommended reaction temperature to avoid thermal decomposition or the formation of undesired byproducts. A gradual increase in temperature, for instance, from 60°C to 80°C and then to 110°C, has been reported to give high yields.[1]
-
-
-
Inadequate Purification: The final product may not be sufficiently pure after the initial workup.
-
Troubleshooting:
-
Vacuum Distillation: Purify the crude product by vacuum distillation.[1]
-
Recrystallization: Recrystallize the product from a suitable solvent.
-
-
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1-phenyl-5-pyrazolone
This protocol describes the synthesis of the precursor for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in dry ethanol.
-
Addition of Phenylhydrazine: Add phenylhydrazine dropwise to the stirred solution at room temperature.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 5.5 hours).[3]
-
Workup: Cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone. A yield of around 80% can be expected.[3]
Protocol 2: Synthesis of this compound
This protocol details the chlorination of 3-methyl-1-phenyl-5-pyrazolone.
-
Reaction Setup: In a dry, four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add phosphorus oxychloride.
-
Addition of Pyrazolone: Add 3-methyl-1-phenyl-5-pyrazolone to the phosphorus oxychloride and stir for 30 minutes.[1]
-
Heating Profile:
-
Workup:
-
Cool the reaction mixture and carefully pour it into a larger volume of water or onto crushed ice in a separatory funnel.
-
Separate the lower organic layer (the product).
-
Wash the organic layer three times with water.
-
-
Purification:
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation (e.g., at 3 mmHg, 100-110°C) to yield this compound.[1] A yield of over 90% with high purity can be achieved with this method.[1]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Precursor | Chlorinating Agent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 3-methyl-1-phenyl-5-pyrazolone | POCl₃ | 60 -> 80 -> 110 | 3 | 90.5 | [1] |
| 3-methyl-1-phenyl-5-pyrazolone | POCl₃/DMF (Vilsmeier-Haack) | Reflux | 1.5 | Not specified for the chloro-pyrazole, but used to produce a derivative | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Purification of 5-Chloro-3-methyl-1-phenylpyrazole
Welcome to the technical support center for the purification of crude 5-Chloro-3-methyl-1-phenylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-methyl-1-phenyl-5-pyrazolone and phosphorus oxychloride (if used in the synthesis), as well as side-reaction byproducts.[1][2] The specific impurities will depend on the synthetic route employed. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurity profile.[3]
Q2: My purified product has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point is a classic indicator of impurities. The presence of residual solvents or unreacted starting materials can depress the melting point. It is recommended to re-purify the compound using a different technique or to optimize your current purification method. For instance, if recrystallization was used, try a different solvent system or perform a subsequent purification by column chromatography.
Q3: I'm observing a low yield after recrystallization. How can I improve it?
A3: Low yield during recrystallization can be due to several factors:
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Suboptimal Solvent Choice: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor. Experiment with different solvents or solvent mixtures. Ethanol is a commonly used solvent for recrystallizing pyrazole derivatives.[2][4]
-
Excessive Solvent: Using too much solvent will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum precipitation of the product.
Q4: Column chromatography of my crude product is resulting in poor separation. What can I do?
A4: Poor separation in column chromatography can be addressed by:
-
Optimizing the Eluent System: The polarity of the eluent is critical. A common eluent system for pyrazole derivatives is a mixture of ethyl acetate and hexane.[2] You can adjust the ratio to achieve better separation. Use TLC to test different solvent systems before running the column.
-
Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the column is packed uniformly.
-
Sample Loading: The sample should be loaded onto the column in a concentrated solution using the minimum amount of the eluent or a weaker solvent to ensure a narrow starting band.
-
Overloading: Loading too much crude product onto the column can exceed its separation capacity. Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Q5: After purification by vacuum distillation, the product is still impure. Why?
A5: Impurities after vacuum distillation can occur if the boiling points of the impurities are too close to the boiling point of this compound.[1] In such cases, fractional distillation with a fractionating column might be necessary to achieve better separation. Also, ensure that the vacuum is stable and the heating is uniform to prevent bumping and contamination of the distillate.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Principle | Advantages | Disadvantages | Purity Achieved |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, good for removing small amounts of impurities. | Can lead to significant product loss; solvent selection can be challenging. | Moderate to High |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | Highly effective for separating complex mixtures and closely related compounds. | More time-consuming, requires larger volumes of solvents, can be costly. | High to Very High |
| Vacuum Distillation | Separation of liquids based on differences in their boiling points at reduced pressure. | Effective for separating liquids with different boiling points, good for thermally sensitive compounds. | Not effective for compounds with very close boiling points or for removing non-volatile impurities. | High (for suitable compounds) |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Collecting the Distillate: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum (e.g., 100-110 °C at 3 mmHg).[1]
-
Cooling and Isolation: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified liquid product.
Mandatory Visualization
Caption: Workflow for selecting a purification technique for this compound.
References
optimizing reaction conditions for the chlorination of pyrazolones
Welcome to the technical support center for the chlorination of pyrazolones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of pyrazolones?
A1: Several reagents are commonly employed for the chlorination of pyrazolones, each with its own advantages and considerations. These include:
-
N-Chlorosuccinimide (NCS): A versatile and easy-to-handle solid reagent that is effective for the chlorination of activated aromatic rings. It can be used under mild conditions, often with acid catalysis for less reactive substrates.[1][2][3]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent that can be used for both radical and ionic chlorination. Its reactivity often leads to high yields but may require careful control of reaction conditions to avoid side reactions.[4][5][6][7]
-
Phosphorus Oxychloride (POCl₃): Often used to convert pyrazolones (in their keto form) to the corresponding chloro-pyrazoles. It can act as both a chlorinating and dehydrating agent.[8][9][10]
-
Trichloroisocyanuric Acid (TCCA): A cost-effective and efficient reagent that can serve as both an oxidant and a chlorine source, particularly useful in one-pot synthesis of chloropyrazoles from hydrazines.[11]
-
Electrochemical Chlorination: An environmentally friendly method that generates the chlorinating species in situ, often from simple salts like NaCl.[12]
Q2: How can I control the regioselectivity of the chlorination reaction?
A2: Controlling regioselectivity is a critical aspect of pyrazolone chlorination. The position of chlorination is influenced by several factors:
-
Substituents on the Pyrazole Ring: The electronic nature of the substituents plays a significant role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The steric bulk of substituents can also direct the incoming chlorine to less hindered positions.[12][13]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regiochemical outcome. For instance, in some cases, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity.[14]
-
Chlorinating Agent: Different chlorinating agents can exhibit different selectivities based on their reactivity and the reaction mechanism.
Q3: What are the common side products in pyrazolone chlorination, and how can they be minimized?
A3: Common side products include regioisomers, di-chlorinated products, and products from reactions with substituents on the pyrazole ring. To minimize their formation:
-
Optimize Stoichiometry: Use the correct molar ratio of the chlorinating agent to the pyrazolone substrate to avoid over-chlorination.
-
Control Reaction Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of unwanted byproducts.
-
Choose the Right Solvent: The polarity of the solvent can influence the reaction pathway and selectivity.
-
Purification: Careful purification of the crude product using techniques like column chromatography or recrystallization is often necessary to isolate the desired chlorinated pyrazolone.
Q4: How can I monitor the progress of my chlorination reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to track the disappearance of the starting material and the appearance of the product. Staining with a suitable reagent may be necessary for visualization.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to monitor the reaction progress by observing the appearance of new signals corresponding to the chlorinated product and the disappearance of the starting material signals.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can be used to accurately determine the conversion of the starting material and the yield of the product.[19]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chlorination of pyrazolones, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Chlorinating Agent: The reagent may have degraded over time. | 1. Use a fresh batch of the chlorinating agent. |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| 3. Poor Substrate Reactivity: The pyrazolone may be deactivated by electron-withdrawing groups. | 3. Consider using a more reactive chlorinating agent or adding a catalyst (e.g., an acid for NCS chlorination). | |
| 4. Presence of Water: Moisture can quench some chlorinating agents. | 4. Ensure all glassware is dry and use anhydrous solvents. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-chlorination: Excess chlorinating agent can lead to di- or tri-chlorinated products. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent. Consider adding the chlorinating agent portion-wise. |
| 2. Formation of Regioisomers: The reaction conditions may not favor the formation of a single isomer. | 2. Screen different solvents, temperatures, and catalysts to optimize for the desired regioisomer. | |
| 3. Side Reactions with Substituents: Functional groups on the pyrazolone ring may react with the chlorinating agent. | 3. Protect sensitive functional groups before the chlorination step. | |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The product and byproducts may have similar polarities. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase or trying recrystallization from various solvents. |
| 2. Product Instability: The chlorinated product may be unstable on silica gel. | 2. Use a less acidic stationary phase like neutral alumina for chromatography or consider purification by recrystallization. | |
| 3. Presence of Succinimide (from NCS): This byproduct can sometimes be difficult to remove. | 3. After the reaction, filter the reaction mixture to remove the bulk of the succinimide. Wash the organic layer with an aqueous base to remove any remaining succinimide.[2] | |
| Reaction Stalls or is Incomplete | 1. Insufficient Catalyst: If a catalyst is required, its concentration may be too low. | 1. Increase the catalyst loading incrementally. |
| 2. Decomposition of Reagents: The chlorinating agent or the substrate may be degrading under the reaction conditions. | 2. Consider running the reaction at a lower temperature or for a shorter duration. |
Data Presentation
Table 1: Comparison of Chlorination Conditions for Pyrazole Derivatives
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | NaOCl | Water | <30 | - | 99 | [19] |
| 3,5-Dimethylpyrazole | Electrochemical (NaCl) | Water/CHCl₃ | 15 | - | 92 | [12] |
| 1,5-Dimethylpyrazole | Electrochemical (NaCl) | Water/CHCl₃ | 15 | - | 53 | [12] |
| 3-Nitropyrazole | Electrochemical (NaCl) | Water/CHCl₃ | 15 | - | 79 | [12] |
| Hydrazine derivative (for in-situ pyrazole formation) | TCCA | TFE | 40 | 4 | up to 92 | [11] |
| 3-Methyl-1-phenylpyrazol-5-one | POCl₃/DMF | Chloroform | Reflux | 12 | 75 | [20] |
| Aromatic Compounds (general) | NCS/HCl | Water | RT | 1.5-3 | 75-96 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination using N-Chlorosuccinimide (NCS) [2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrazolone substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
-
Reagent Addition: Add N-Chlorosuccinimide (1.05-1.2 eq.) to the solution. If the pyrazolone is not highly activated, a catalytic amount of an acid (e.g., HCl or H₂SO₄) can be added.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If succinimide has precipitated, remove it by filtration. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Chlorination using Phosphorus Oxychloride (POCl₃) [20]
-
Preparation: In a fume hood, add the pyrazolone (1.0 eq.) to a round-bottom flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2-5 eq.) to the flask. A co-solvent like anhydrous chloroform or toluene can be used. A catalytic amount of dimethylformamide (DMF) is often added.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for pyrazolone chlorination.
Caption: General experimental workflow for pyrazolone chlorination.
References
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Chlorination - Common Conditions [commonorganicchemistry.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 7. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. isca.me [isca.me]
- 12. researchgate.net [researchgate.net]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 20. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent prepared?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as a pyrazole.[1] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt that acts as the electrophile.[1] This reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][2] The reaction to form the reagent is exothermic and must be performed under anhydrous conditions to prevent its decomposition.[1]
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling in a well-ventilated fume hood.[1] Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is sensitive to moisture.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and cautiously to control the exothermic reaction.[1]
Q3: How can I monitor the progress of the Vilsmeier-Haack formylation of my pyrazole substrate?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched with water or a basic solution, extracted with an appropriate organic solvent, and then spotted on a TLC plate to compare the starting material and product spots.[1]
Q4: What is the typical regioselectivity for the formylation of pyrazoles?
For most pyrazole derivatives, the Vilsmeier-Haack formylation occurs regioselectively at the C4 position of the pyrazole ring.[1] This is due to the electronic properties of the pyrazole ring system.
Troubleshooting Guide
The following table outlines common issues encountered during the Vilsmeier-Haack formylation of pyrazoles, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to harsh work-up conditions.[1] | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a gradual increase in temperature (e.g., to 70-80 °C).[1] 4. Perform the work-up at low temperatures and use a mild base for neutralization. |
| Multiple Products Observed on TLC | 1. Side Reactions: Di-formylation or formylation at other positions can occur, although C4 is strongly preferred.[1] 2. Decomposition: The starting material or product may be decomposing under the reaction conditions.[1] | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessive. Purify the crude product using column chromatography or recrystallization.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1] |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the aqueous phase. 2. Formation of an emulsion during extraction. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of a Pyrazole
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.[1] Slowly add phosphorus oxychloride (POCl₃) (typically 1.2 to 4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1][2] Stir the mixture at this temperature until the Vilsmeier reagent, a viscous white solid or pale yellow solution, is formed.[2]
-
Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).[1] Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1] After the addition is complete, the reaction mixture may be stirred at room temperature or heated (e.g., to 70-120 °C) depending on the reactivity of the pyrazole.[2][3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[1][2]
-
Work-up: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water.[1] Neutralize the mixture with a suitable base, such as sodium bicarbonate, sodium carbonate, or sodium hydroxide solution, while keeping the temperature low. The product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Reaction Conditions and Yields
The optimal conditions for the Vilsmeier-Haack formylation of pyrazoles can vary depending on the specific substrate. The following table summarizes some reported reaction conditions and yields.
| Substrate | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | 120 | 2 | 55 | [3] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4), POCl₃ (4) | 70 | 24 | 48 | [2] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole hydrazones | Vilsmeier Reagent (3) | 80-90 | 4 | Good | [4] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | DMF/POCl₃ | 120 | 2 | Good | [5] |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the Vilsmeier-Haack formylation of pyrazoles.
Vilsmeier-Haack Reaction Mechanism on Pyrazole
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
preventing O-acylation in reactions with 3-methyl-1-phenyl-pyrazol-5-one
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-methyl-1-phenyl-pyrazol-5-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of acylation reactions and specifically to prevent the undesired O-acylation side reaction.
Troubleshooting Guide: Preventing O-Acylation
This guide addresses common issues encountered during the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one and provides solutions to favor the formation of the desired 4-acyl-3-methyl-1-phenyl-pyrazol-5-one.
Issue 1: The major product of my reaction is the O-acylated isomer.
| Potential Cause | Solution |
| Premature addition of the acylating agent. | The formation of the calcium complex of 3-methyl-1-phenyl-pyrazol-5-one is crucial to protect the hydroxyl group and prevent O-acylation. Ensure the pyrazolone is fully dissolved and has reacted with calcium hydroxide before adding the acyl chloride.[1][2] |
| Insufficient amount of calcium hydroxide. | Use at least a two-fold molar excess of calcium hydroxide relative to the pyrazolone. This ensures the complete formation of the calcium complex and neutralizes the HCl generated during the reaction, maintaining a basic medium.[1] |
| Inadequate reaction conditions for complex formation. | Gently heat the mixture of 3-methyl-1-phenyl-pyrazol-5-one and calcium hydroxide in anhydrous dioxane to facilitate the formation of the calcium complex.[2] Vigorous stirring is also essential.[1][3] |
| Reaction medium is not basic. | The presence of calcium hydroxide should keep the reaction medium basic, which is essential for favoring C-acylation.[3][4] |
Issue 2: The reaction yield is low.
| Potential Cause | Solution |
| Hydrolysis of the acyl chloride. | The reaction is sensitive to moisture. Use anhydrous dioxane (water content < 0.05%) and protect the reaction from atmospheric moisture using a drying tube.[1][3] |
| Incomplete dissolution of the starting pyrazolone. | To speed up dissolution, grind the 3-methyl-1-phenyl-pyrazol-5-one with a mortar and pestle before adding it to the solvent.[1] Ensure it is fully dissolved before adding calcium hydroxide.[1] |
| Poor mixing due to precipitation. | Calcium hydroxide can form a heavy residue. Use a high-turbulence magnetic stir bar to ensure efficient mixing and facilitate the formation of the calcium complex.[1] |
| Formation of lumps during work-up. | During the acidification step to decompose the calcium complex, lumps may form, which can decrease the product yield. If lumps are observed, they should be ground to ensure complete reaction.[3] |
Issue 3: Difficulty in purifying the C-acylated product.
| Potential Cause | Solution |
| Presence of unreacted starting material or O-acylated product. | Monitor the reaction progress using thin-layer chromatography (TLC) on basic alumina to ensure the complete consumption of the starting pyrazolone before adding the acylating agent.[1][2] For purification, recrystallization from various solvents such as methanol-acetone, ethanol, or methanol can be effective.[3] |
| Incomplete decomposition of the calcium complex. | Ensure complete decomposition of the calcium complex by adding the reaction mixture to 10% aqueous HCl and stirring vigorously.[2][3] |
| Residual calcium salts in the final product. | After filtration, wash the product thoroughly with water to remove any remaining CaCl2 and traces of Ca(OH)2.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is O-acylation a common side reaction with 3-methyl-1-phenyl-pyrazol-5-one?
A1: 3-Methyl-1-phenyl-pyrazol-5-one exists in a keto-enol tautomeric equilibrium. The enol form possesses a nucleophilic oxygen atom which can readily react with acylating agents, leading to the formation of the O-acylated product. If the hydroxyl group of the enol form is not protected, O-acylation can be the main or even the only reaction product.[1]
Q2: How does calcium hydroxide promote selective C-acylation?
A2: Calcium hydroxide plays a multifaceted role in promoting selective C-acylation. Firstly, it reacts with the enol form of the pyrazolone to form a calcium complex. This complex effectively protects the hydroxyl group, preventing O-acylation.[4][5] Secondly, calcium hydroxide acts as a base to trap the hydrogen chloride that is liberated during the acylation reaction, maintaining the basicity of the reaction medium which favors C-acylation.[1][4]
Q3: What is the visual indicator for the formation of the calcium complex?
A3: The reaction mixture of 3-methyl-1-phenyl-pyrazol-5-one and calcium hydroxide in dioxane will typically be a yellow suspension. After heating and stirring to form the calcium complex, the color of the reaction mixture often changes from yellow to orange upon the addition of the acyl chloride.[1]
Q4: How can I distinguish between the C-acylated and O-acylated products using NMR spectroscopy?
A4: 1H and 13C NMR spectroscopy are powerful tools to differentiate between the C- and O-acylated isomers. For the C-acylated product, you will typically observe a signal for the C=O group of the conjugated ketone around 190 ppm in the 13C NMR spectrum. The proton and carbon signals of the pyrazolone ring will also show characteristic shifts. In contrast, the O-acylated product will show a different set of signals, and the key is to compare the spectra with known examples of both isomers.[1][3]
Data Presentation
Table 1: Reaction Conditions and Yields for Selective C-Acylation of 3-Methyl-1-Phenyl-Pyrazol-5-One with Various Acyl Chlorides.
| Acyl Chloride | Reaction Time (h) | Recrystallization Solvent | Yield (%) |
| 4-Methylbenzoyl chloride | 1.5 | Methanol-Acetone | Excellent |
| 4-Fluorobenzoyl chloride | 2 | Ethanol | Good |
| 4-Phenylbenzoyl chloride | 2 | Methanol | Good |
| 4-Trifluoromethylbenzoyl chloride | Overnight | Methanol | Good |
| Propionyl chloride | 0.5 | Methanol-Water | 70 |
| Butyryl chloride | 0.5 | Methanol-Water | - |
| Trifluoroacetic anhydride | 1 | Ethanol-Water | 78 |
| Chloroacetyl chloride | 0.5 | Methanol-Water | - |
| Ethoxycarbonyl chloride | 0.5 | Methanol-Water | - |
| p-Bromobenzoyl chloride | 0.5 | Methanol-Water | - |
| p-Nitrobenzoyl chloride | 0.5 | Methanol-Water | - |
| Benzoyl chloride | 0.5 | Methanol-Water | 70 |
Yields are reported as "excellent" or "good" when specific percentages were not provided in the source material.[1][6]
Experimental Protocols
Detailed Methodology for Selective C-Acylation using Calcium Hydroxide
This protocol is adapted from established literature procedures for the synthesis of 4-acyl-3-methyl-1-phenyl-pyrazol-5-ones.[1][2][3]
Materials:
-
3-methyl-1-phenyl-pyrazol-5-one
-
Anhydrous 1,4-dioxane (water content < 0.05%)
-
Calcium hydroxide (Ca(OH)₂)
-
Appropriate acyl chloride
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10% Aqueous Hydrochloric Acid (HCl)
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Solvents for recrystallization (e.g., methanol, ethanol, acetone)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask for filtration
-
High-turbulence magnetic stir bar
Procedure:
-
Preparation: In a round-bottom flask, add 3-methyl-1-phenyl-pyrazol-5-one. To facilitate dissolution, it is recommended to grind the pyrazolone using a mortar and pestle beforehand.[1]
-
Dissolution: Add anhydrous 1,4-dioxane to the flask and gently heat the mixture while stirring until the pyrazolone is completely dissolved.[2]
-
Complex Formation: To the solution, add a two-fold molar excess of calcium hydroxide.[1] Heat the suspension to reflux and stir vigorously for approximately 30 minutes to facilitate the formation of the calcium complex. The formation of the complex can be monitored by TLC on basic alumina.[1][2]
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the acyl chloride dropwise to the cooled suspension via a dropping funnel.[2]
-
Reaction: After the addition of the acyl chloride is complete, remove the ice bath and heat the reaction mixture to reflux for the time specified for the particular acyl chloride (see Table 1).[2]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 10% aqueous HCl and stir vigorously to decompose the calcium complex.[2]
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered product thoroughly with water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.[2]
-
Purification: Recrystallize the crude product from an appropriate solvent or solvent mixture (see Table 1) to obtain the pure 4-acyl-3-methyl-1-phenyl-pyrazol-5-one.[3]
Visualizations
Caption: Competing O- and C-acylation pathways of 3-methyl-1-phenyl-pyrazol-5-one.
Caption: Troubleshooting workflow for preventing O-acylation and improving yield.
References
stability issues of 5-Chloro-3-methyl-1-phenylpyrazole under storage
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 5-Chloro-3-methyl-1-phenylpyrazole. It provides essential information on the stability of this compound under various storage conditions and offers troubleshooting guidance for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and purity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is advisable.
Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?
A2: A change in color, such as yellowing, can be an indication of degradation. This is often caused by exposure to light (photodegradation) or reaction with atmospheric oxygen (oxidation). It is crucial to store the compound protected from light and in a well-sealed container.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent experimental outcomes can be a symptom of compound degradation. If the purity of this compound has been compromised due to improper storage, it can lead to variability in its reactivity and physical properties. We recommend performing a purity check of your sample using the analytical methods outlined in our experimental protocols section.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of structurally similar phenylpyrazole compounds, potential degradation pathways include hydrolysis, oxidation, and photodegradation.[1] Likely degradation products could result from the cleavage of the pyrazole ring, dechlorination, or oxidation of the methyl group.
Q5: How can I monitor the stability of my this compound sample?
A5: Regular monitoring of the compound's purity is recommended, especially for long-term studies. This can be achieved through techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for these methods are provided in this support center.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, suggesting potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram (HPLC/GC) | Sample degradation | Prepare a fresh solution from a new batch of the compound if available. Analyze the sample using GC-MS to identify the impurities. Review storage conditions and handling procedures. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Run a blank to check for solvent or system contamination. | |
| Reduced potency or activity in biological assays | Degradation of the active compound | Perform a purity analysis of the stored compound. Prepare fresh stock solutions for each experiment. |
| Inaccurate concentration | Re-calibrate balances and ensure accurate weighing. Verify the complete dissolution of the compound in the chosen solvent. | |
| Physical changes in the solid compound (e.g., clumping, discoloration) | Exposure to moisture or light | Store the compound in a desiccator, protected from light. If clumping is observed, gently grind the sample to a fine powder before use, but be aware that degradation may have already occurred. |
Data on Stability of Structurally Related Phenylpyrazoles
While specific quantitative stability data for this compound is not extensively available, the following table summarizes stability data for Fipronil, a structurally related phenylpyrazole insecticide, under forced degradation conditions. This data can provide insights into the potential stability profile of this compound.
| Condition | Degradation (%) | Key Degradation Products | Reference |
| Acidic Hydrolysis (0.1 N HCl, 80°C, 24h) | 15-20% | Fipronil-amide | [1] |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 24h) | 25-30% | Fipronil-sulfide, Fipronil-sulfone | [1] |
| Oxidative (3% H₂O₂, RT, 24h) | 30-40% | Fipronil-sulfone | [1] |
| Thermal (105°C, 24h) | 5-10% | Minor unidentified products | [1] |
| Photolytic (UV light, 254 nm, 24h) | 40-50% | Fipronil-desulfinyl, Fipronil-sulfone | [1] |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method suitable for monitoring the purity and detecting degradation products of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
GC-MS Method for Impurity Profiling
This method is suitable for the identification of volatile impurities and degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.
Visualizations
References
Technical Support Center: Resolving Impurities in the NMR Spectrum of Synthesized Pyrazoles
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities observed in the NMR spectra of synthesized pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of your synthesized pyrazoles, providing potential causes and solutions.
Q1: My ¹H NMR spectrum shows broad or disappearing signals, especially for the N-H proton. What is the cause?
A1: Signal broadening in the NMR spectrum of pyrazoles is a common phenomenon that can be attributed to several factors.
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Chemical Exchange: The N-H proton can exchange with other protic species in your sample, such as residual water. This exchange can be fast on the NMR timescale, leading to significant broadening or even the complete disappearance of the N-H signal.
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Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment, which can cause rapid relaxation of adjacent protons (N-H and C-H of the pyrazole ring), resulting in broadened signals.
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening in your spectrum.[1][2][3][4] These impurities can originate from reagents, glassware, or metal catalysts used in the synthesis.
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Tautomerism: N-unsubstituted pyrazoles can exist as tautomers, and if the exchange between these forms is at an intermediate rate on the NMR timescale, it can lead to broad signals for the ring protons and carbons.[5][6]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is dry to minimize proton exchange. Using a freshly opened bottle or drying the solvent over molecular sieves is recommended.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to chemical exchange and tautomerism. Lowering the temperature may slow the exchange, resulting in sharper signals for individual species.
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Sample Purification: If paramagnetic impurities are suspected, re-purifying the sample by recrystallization or column chromatography can help. Treating the sample with a chelating agent may also be effective.
Q2: I see unexpected peaks in my NMR spectrum that don't correspond to my pyrazole product. What are they?
A2: Unexpected peaks are typically due to residual starting materials, reagents, solvents, or side products from the synthesis.
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Unreacted Starting Materials: The most common impurities are unreacted 1,3-dicarbonyl compounds and hydrazine derivatives, which are often used in the Knorr pyrazole synthesis.[7][8][9][10]
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., ethanol, ethyl acetate, hexane, dichloromethane) are common contaminants.
-
Side Products: Depending on the synthesis route, various side products can form. For example, when using unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a frequent issue.[7][8] Incomplete cyclization can also lead to hydrazone intermediates appearing in the spectrum.[8]
-
Colored Impurities: The reaction mixture turning yellow or red, particularly when using hydrazine salts, can indicate the formation of colored impurities from the decomposition of the hydrazine starting material.[9][11]
Troubleshooting Steps:
-
Compare with Starting Material Spectra: Run NMR spectra of your starting materials to identify if any of the impurity signals match.
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Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.
-
Purify the Product: Use techniques like column chromatography or recrystallization to remove these impurities.
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2D NMR Spectroscopy: For complex mixtures, 2D NMR experiments like COSY, HSQC, and HMBC can help to identify the structure of the impurities.
Q3: My reaction has produced a mixture of regioisomers. How can I identify and separate them?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.
Identification:
-
1D NMR (¹H and ¹³C): The two regioisomers will have distinct sets of signals in both the proton and carbon NMR spectra due to the different chemical environments of the substituents on the pyrazole ring.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool to distinguish between regioisomers. It can show through-space correlations between protons on an N-substituent and protons on the pyrazole ring, which helps to definitively establish their relative positions.[8]
Separation:
-
Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial for achieving good separation.
-
Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective separation technique.[12] This involves multiple recrystallization steps to enrich one isomer.
Data Presentation
Table 1: Common Impurities in Pyrazole Synthesis and their Typical ¹H NMR Signals
| Impurity Type | Example | Typical ¹H NMR Chemical Shift (ppm) | Notes |
| Starting Material | Hydrazine Hydrate | Broad singlet ~3.5-4.5 ppm | Highly dependent on solvent and concentration. |
| Phenylhydrazine | Aromatic protons ~6.7-7.3 ppm, N-H protons are broad. | Can decompose to colored impurities.[11] | |
| Acetylacetone (keto form) | CH₃ ~2.1 ppm, CH₂ ~3.6 ppm | ||
| Acetylacetone (enol form) | CH₃ ~2.0 ppm, C-H ~5.5 ppm, OH ~15.5 ppm (broad) | ||
| Side Product | Regioisomers | Varies depending on the structure. | Will show a second set of pyrazole signals. |
| Hydrazone Intermediate | Imine C-H proton ~7-8 ppm. | Formed from incomplete cyclization.[8] | |
| Solvent | Ethanol | Triplet ~1.2 ppm, Quartet ~3.6 ppm | |
| Ethyl Acetate | Triplet ~1.2 ppm, Quartet ~4.1 ppm, Singlet ~2.0 ppm | ||
| Dichloromethane | Singlet ~5.3 ppm | ||
| Hexane | Multiplets ~0.9 and ~1.3 ppm |
Experimental Protocols
Protocol 1: Column Chromatography for Pyrazole Purification
This protocol describes a general procedure for purifying pyrazole derivatives using silica gel column chromatography.
Materials:
-
Crude pyrazole product
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., Hexane:Ethyl Acetate)
-
Triethylamine (if needed)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired pyrazole.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
For basic pyrazoles: It is recommended to deactivate the silica gel to prevent streaking and product loss. This can be done by preparing the slurry in the eluent containing 0.5-1% triethylamine.[13]
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[13]
-
-
Elution: Run the column, collecting fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.
Protocol 2: Recrystallization of a Pyrazole Derivative
This protocol is for purifying a solid pyrazole derivative by recrystallization.
Materials:
-
Crude pyrazole product
-
Appropriate solvent or solvent pair (e.g., ethanol, ethanol/water)[12]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which your pyrazole is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.[12] A mixed solvent system (e.g., ethanol/water) can also be effective.[14]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for NMR impurities.
Caption: Purification decision workflow.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. researchgate.net [researchgate.net]
- 3. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity in pyrazole synthesis?
The main challenge in the regioselective synthesis of pyrazoles is controlling the formation of a single, desired regioisomer, especially when using unsymmetrical starting materials.[1][2] The most common method, the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of two regioisomers that can be difficult to separate.[2][3] The regioselectivity is determined by the initial reaction of the substituted hydrazine with one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[3]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
Poor regioselectivity is a frequent issue, particularly in reactions like the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The final ratio of products is influenced by a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions.[1][4] Here are several strategies to improve regioselectivity:
-
Exploit Steric and Electronic Effects: The nucleophilic attack of the hydrazine can be directed by differences in the steric hindrance or electronic properties of the two carbonyl groups. A less sterically hindered or more electrophilic carbonyl group will typically react preferentially.
-
Modify Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly alter the regiochemical outcome.[1][3] For instance, the reaction pathway under acidic conditions may differ from that under neutral or basic conditions, leading to a different major regioisomer.[1]
-
Utilize Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[2]
-
Alternative Synthetic Routes: When direct condensation fails to provide the desired selectivity, alternative methods can be employed. These include 1,3-dipolar cycloadditions of diazo compounds with alkynes, or reactions involving tosylhydrazones and terminal alkynes, which can offer complete regioselectivity.[1][5][6]
Below is a troubleshooting workflow for addressing poor regioselectivity.
Q3: My pyrazole synthesis yield is very low. What are the common causes and how can I fix it?
Low yields can be attributed to several factors, including incomplete reactions, side product formation, product degradation, or losses during purification.[3]
-
Incomplete Reaction: Monitor the reaction using TLC or LC-MS to ensure all starting material is consumed. If the reaction is stalled, consider increasing the reaction time or temperature.[3] Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[3]
-
Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[3] Carefully controlling the stoichiometry of your reactants and experimenting with different solvents and temperatures can help minimize side reactions.[3]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[3] If degradation is suspected, try using milder reaction conditions (lower temperature, milder catalyst) or modifying the workup procedure.[3]
-
Purification Losses: Significant product loss can occur during chromatography or recrystallization.[3] Refer to the purification guide (Q4) for optimized protocols.
Q4: I have a mixture of regioisomers. How can I separate them?
Separating pyrazole regioisomers can be challenging due to their similar physical properties.[2] However, several techniques can be employed:
-
Silica Gel Column Chromatography: This is a common method for separating regioisomers.[7] The choice of eluent is critical for achieving good separation.[7]
-
Fractional Distillation: This technique is viable if the isomers have a significant difference in their boiling points.[8]
-
Crystallization: Fractional crystallization can be used to separate isomers. This process can sometimes be improved by converting the pyrazoles to their acid addition salts, which may have different crystallization properties.[8][9] The purified salt is then neutralized to regenerate the free pyrazole.[8]
Data Summary
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the regiomeric ratio in a representative reaction between a 1,3-diketone and methylhydrazine.
| Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| Ethanol (EtOH) | Reflux | ~50:50 to 70:30 | [2] |
| Acetic Acid (AcOH) | Reflux | Varies, can favor one isomer | [10] |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | >95:5 | [2] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Reflux | >99:1 | [2] |
| Note: Ratios are highly dependent on the specific substrates used. This table illustrates a general trend. |
Key Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP
This protocol describes a general procedure for the Knorr synthesis of N-methylpyrazoles with high regioselectivity by utilizing a fluorinated alcohol as the solvent.[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
Procedure:
-
To a solution of the 1,3-diketone in HFIP, add methylhydrazine at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield the desired pyrazole regioisomer.[1]
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Tosylhydrazones and Alkynes
This protocol provides an efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5][6]
Materials:
-
N-alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
18-crown-6 (0.1 mmol)
-
Pyridine (5 mL)
Procedure:
-
In a reaction vessel, combine the N-alkylated tosylhydrazone, terminal alkyne, t-BuOK, and 18-crown-6 in pyridine.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., 80-120 °C).
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Pathway Visualization
The Knorr pyrazole synthesis proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound. With an unsymmetrical dicarbonyl, the initial attack of the hydrazine can occur at either carbonyl group, leading to two different intermediates and subsequently two regioisomeric pyrazole products.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. benchchem.com [benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Work-Up Procedure for Phosphorus Oxychloride Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of phosphorus oxychloride (POCl₃) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with quenching excess phosphorus oxychloride?
A1: The primary hazard is a delayed and uncontrolled exothermic reaction, which can lead to a runaway reaction.[1][2] This occurs because the hydrolysis of POCl₃ can be sluggish at low temperatures, leading to an accumulation of the unreacted reagent.[1][3] As the mixture warms, the hydrolysis rate can accelerate uncontrollably.[1]
Q2: What is a "reverse quench" and why is it recommended for POCl₃?
A2: A "reverse quench" involves adding the reaction mixture containing POCl₃ slowly to the quenching solution.[1][2] This method is highly recommended because it helps to control the exothermic reaction by ensuring that the POCl₃ is immediately dispersed and reacts in a controlled manner in a large volume of the quenching agent. Never add the quenching solution to the reaction mixture, as this can lead to a dangerous buildup of heat.[1]
Q3: Can I use alcohols to quench excess POCl₃?
A3: While POCl₃ reacts with alcohols, it is generally not a recommended quenching method. The reaction forms organophosphate byproducts that can be toxic and may complicate the purification of the desired product. Quenching with water or an aqueous basic solution is the standard and preferred method.[1]
Q4: How can I confirm that all the excess POCl₃ and its reactive intermediates have been completely quenched?
A4: The most reliable method is to monitor the reaction by ³¹P NMR spectroscopy to confirm the disappearance of POCl₃ and its reactive intermediates.[1] Visually, the cessation of gas evolution (CO₂ if using bicarbonate) and the stabilization of the temperature are good indicators, but not definitive.
Q5: My product is sensitive to basic conditions. What quenching method should I use?
A5: For products sensitive to strong bases like sodium hydroxide or sodium bicarbonate, using a buffered system such as an aqueous sodium acetate solution is a suitable alternative.[1][2] This method helps to control the pH and prevent the decomposition of the desired product.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Delayed and Uncontrolled Exotherm (Runaway Reaction) | 1. Quenching at low temperatures (0-5°C) leading to accumulation of unreacted POCl₃.[1][3]2. Incomplete hydrolysis and formation of metastable intermediates.[1] | 1. Perform the quench at a controlled, slightly elevated temperature (e.g., 35-40°C with sodium acetate) to ensure immediate and controlled hydrolysis.[1][2]2. Always use a "reverse quench" method.[1]3. Allow for a sufficient stirring period after the addition is complete to ensure full hydrolysis.[1] |
| Product Decomposition or Reversion to Starting Material | 1. Instability of the product in the highly basic conditions of the quench.[1] | 1. Use a milder quenching agent like aqueous sodium acetate to maintain a buffered pH.[1][2]2. If a base is necessary, add it slowly while carefully monitoring the pH and maintaining a low temperature.[1] |
| Formation of a Precipitate that is Difficult to Extract | 1. The product may be insoluble in the quenching mixture.2. Formation of insoluble inorganic salts. | 1. Adjust the pH of the aqueous layer after the initial quench.2. Add a suitable organic co-solvent to help dissolve the product.[1]3. Dilute the quenching mixture with more water to dissolve inorganic salts.[1] |
| Incomplete Reaction or Low Yield | 1. Premature quenching before the reaction has gone to completion.[1]2. In Vilsmeier-Haack reactions, moisture can hydrolyze the Vilsmeier reagent.[1] | 1. Monitor the reaction progress (e.g., by TLC or LC-MS) to ensure it is complete before initiating the work-up.2. Ensure all reagents and glassware are dry for moisture-sensitive reactions. |
Experimental Protocols
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a common and generally safe method for quenching excess POCl₃.[1]
Methodology:
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[1]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.
-
Work-up: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Sodium Acetate
This method is particularly useful for reactions where the product is sensitive to strong bases.[1][2]
Methodology:
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][2]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][2]
-
Monitoring: Maintain the temperature of the quenching mixture between 35-40°C throughout the addition. This controlled temperature ensures the immediate and complete hydrolysis of POCl₃.[1][2]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure the complete reaction.
-
Extraction and Work-up: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous work-up as described in Protocol 1.
Data Presentation
| Parameter | Ice/Aqueous Sodium Bicarbonate Quench | Aqueous Sodium Acetate Quench |
| Quenching Temperature | Below 20°C[1] | 35-40°C[1][2] |
| pH of Aqueous Layer | Neutral to slightly basic (pH 7-8)[1] | Buffered system |
| Key Advantage | General purpose, effective for robust products. | Ideal for base-sensitive products.[1] |
| Key Disadvantage | Potential for product decomposition with base-sensitive compounds.[1] | Requires heating of the quenching solution. |
Visualization
Caption: Decision workflow for selecting and executing a POCl₃ work-up procedure.
References
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: Methods, Mechanisms, and Performance
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The efficient synthesis of substituted pyrazoles is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of common and modern methods for pyrazole synthesis, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Key Pyrazole Synthesis Methods
The selection of a synthetic route to pyrazoles depends on several factors, including the availability of starting materials, desired substitution patterns, and reaction efficiency. Below is a summary of the key performance indicators for three prominent methods.
| Synthesis Method | Starting Materials | General Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating (reflux).[2] | Good to excellent (often >75%).[1][2] | Readily available starting materials, simple and robust procedure.[1][2] | Potential for the formation of regioisomers with unsymmetrical dicarbonyls.[3][4] |
| Synthesis from α,β-Unsaturated Carbonyls (Chalcones) | α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process involving pyrazoline formation followed by oxidation; can require reflux and extended reaction times.[2] | Moderate to good (60-90%).[1][2] | Provides access to a wide variety of 1,3,5-trisubstituted pyrazoles.[5] | May require an additional oxidation step and can have longer reaction times.[2][6] |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-diketones, chalcones, hydrazones), Hydrazine | Microwave irradiation, often solvent-free or with minimal solvent.[7][8] | Good to excellent (often >80%).[8][9] | Significantly reduced reaction times, improved yields, and environmentally friendly ("green") conditions.[7][8][10] | Requires specialized microwave reactor equipment. |
In-Depth Analysis of Synthesis Methods
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the most classical and widely used method for preparing pyrazoles.[1] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12]
Reaction Mechanism:
The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate.[3][13] This is followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[3] A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3][4]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
-
Materials: Ethyl acetoacetate, phenylhydrazine, glacial acetic acid.[3]
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[3]
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux for 1 hour.[3]
-
Cool the resulting mixture in an ice bath to facilitate the crystallization of the product.[3]
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure pyrazolone.[3]
-
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
This method provides a versatile route to 1,3,5-trisubstituted pyrazoles, utilizing readily available α,β-unsaturated ketones or aldehydes (chalcones) as starting materials.[5][6]
Reaction Workflow:
The reaction typically proceeds in two stages. First, the chalcone reacts with a hydrazine to form a pyrazoline intermediate via a Michael addition followed by cyclization.[1][6] The pyrazoline is then oxidized to the corresponding aromatic pyrazole.[5] One-pot procedures that combine these steps are also common.[6][14]
Caption: General workflow for pyrazole synthesis from chalcones.
Experimental Protocol: Two-Pot Synthesis of a Pyrazole from a Chalcone
-
Materials: Chalcone, hydrazine hydrate, glacial acetic acid, oxidizing agent (e.g., iodine, hydrogen peroxide).[14]
-
Procedure:
-
Pyrazoline Synthesis: In a sealed tube, combine the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).[2]
-
Heat the mixture under reflux for approximately 6.5 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture and isolate the pyrazoline intermediate.
-
Oxidation to Pyrazole: Dissolve the isolated pyrazoline in a suitable solvent (e.g., ethanol).
-
Add an oxidizing agent and stir the mixture at room temperature or with gentle heating until the pyrazoline is fully converted to the pyrazole, as monitored by TLC.
-
Work up the reaction mixture to isolate the final pyrazole product.
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products.[7][10] This "green chemistry" approach is highly applicable to pyrazole synthesis.[8][15]
Logical Relationship:
The core principle of microwave synthesis is the efficient and rapid heating of the reaction mixture through dielectric heating.[9] This leads to a significant reduction in reaction times compared to conventional heating methods.[8] The process is often performed under solvent-free conditions, further enhancing its environmental credentials.[8][16]
Caption: Advantages of microwave-assisted pyrazole synthesis.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazoles from Chalcones
-
Materials: Substituted benzaldehyde, acetophenone, phenylhydrazine, catalytic amount of acetic acid, ethanol.[17]
-
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 mmol), acetophenone (1 mmol), and phenylhydrazine (1.2 mmol) in ethanol.[17]
-
Add a catalytic amount of acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120°C) and power for a short duration (e.g., 5-20 minutes).[9]
-
After the reaction is complete, cool the vessel, and isolate the product by filtration or extraction.
-
Conclusion
The synthesis of pyrazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Knorr synthesis remains a reliable and straightforward approach, particularly when regioselectivity is not a concern. The use of α,β-unsaturated carbonyls as precursors offers great flexibility in accessing highly substituted pyrazoles. For researchers seeking to improve efficiency and adopt more environmentally benign practices, microwave-assisted synthesis presents a compelling alternative, drastically reducing reaction times and often improving yields. The choice of method will ultimately be guided by the specific synthetic target, available resources, and the desired process parameters.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. scielo.br [scielo.br]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of pyrazole have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, supported by experimental data from recent studies.
Anticancer Activity
Pyrazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[1][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.[6]
A study on novel pyrazole derivatives revealed their antiproliferative activity in human ovarian adenocarcinoma (A2780), human lung carcinoma (A549), and murine leukemia (P388) cells.[7] Another series of 1,3,4-trisubstituted pyrazole derivatives exhibited potent cytotoxic activity against HCT116, UO31, and HepG2 cancer cell lines, with one compound showing superior potency compared to the standard drug sorafenib.[8] Furthermore, a series of novel pyrazole carbaldehyde derivatives were identified as potential PI3 kinase inhibitors, with one compound demonstrating excellent cytotoxicity against MCF7 breast cancer cells.[8]
Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives (IC50 in µM)
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 161b | A-549 (Lung Carcinoma) | 3.22 | 5-Fluorouracil | 59.27 |
| Compound 163 | HepG-2 (Liver Cancer) | 12.22 | Doxorubicin | 11.21 |
| Compound 163 | HCT-116 (Colon Cancer) | 14.16 | Doxorubicin | 12.46 |
| Compound 163 | MCF-7 (Breast Cancer) | 14.64 | Doxorubicin | 13.45 |
| Compound 28 | HCT116 (Colon Cancer) | 0.035 | Sorafenib | - |
| Compound 59 | HepG2 (Liver Cancer) | 2 | Cisplatin | 5.5 |
| Compound 43 | MCF7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 |
| Compound 27 | MCF7 (Breast Cancer) | 16.50 | Tamoxifen | 23.31 |
Data sourced from multiple studies.[3][8]
The anticancer activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9][10]
One study reported a new series of pyrazole derivatives, with some compounds showing high activity against Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Streptococcus epidermidis) compared to the standard drug Ciprofloxacin.[11][12] Another compound from the same series was highly active against the fungus Aspergillus niger, comparable to Clotrimazole.[11][12]
Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound |
| Compound 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin |
| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin |
| Compound 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole |
| Compound 7b & 8b | Various Bacteria | - | Antibiotic Drug |
| Hydrazone 21a | Various Bacteria & Fungi | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) | Chloramphenicol, Clotrimazole |
Data sourced from multiple studies.[9][11][12][13]
The antimicrobial activity of pyrazole derivatives is frequently evaluated using the agar well diffusion method.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Compound Addition: A defined volume of the pyrazole derivative solution (at a specific concentration) is added to each well. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity
Several pyrazole derivatives have been reported to possess significant anti-inflammatory properties.[14][15] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[4]
For instance, a study on 1,3,4,5-tetrasubstituted pyrazole derivatives showed that one compound exhibited excellent inhibition (93.80%) of inflammation compared to the standard drug diclofenac sodium (90.21%).[3] Another study reported that pyrazolopyrimidine hybrids showed excellent anti-inflammatory activity compared to celecoxib.[3]
Table 3: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Assay | Activity/Inhibition | Reference Compound |
| Compound 117a | In vitro anti-inflammatory | 93.80% inhibition | Diclofenac Sodium (90.21%) |
| Compound 130 & 131 | Carrageenan-induced rat paw edema | Excellent activity | Celecoxib |
| Compound 132b | COX-2 Inhibition | IC50 = 3.5 nM | - |
| Compound 4 | In vivo anti-inflammatory | Better activity | Diclofenac Sodium |
Data sourced from multiple studies.[3][11][12]
Many anti-inflammatory pyrazole derivatives function by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
Validating the Structure of 5-Chloro-3-methyl-1-phenylpyrazole using ¹³C-NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison to validate the chemical structure of 5-Chloro-3-methyl-1-phenylpyrazole against a plausible isomer, 3-Chloro-5-methyl-1-phenylpyrazole, utilizing ¹³C-NMR spectroscopy. The distinct electronic environments of the carbon atoms in these isomers result in unique chemical shifts, allowing for unambiguous structural determination. This document outlines the predicted spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for structural verification.
Data Presentation: Predicted ¹³C-NMR Chemical Shifts
The unequivocal assignment of the correct isomeric structure can be achieved by comparing experimentally obtained ¹³C-NMR data with theoretically predicted chemical shifts. The following table summarizes the predicted ¹³C-NMR chemical shifts for this compound and its potential isomer, 3-Chloro-5-methyl-1-phenylpyrazole, generated using a reliable online prediction tool. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for pyrazole rings.
Table 1: Predicted ¹³C-NMR Chemical Shifts (in ppm) for Phenylpyrazole Isomers
| Carbon Atom | This compound | 3-Chloro-5-methyl-1-phenylpyrazole |
| C-3 | ~151.2 | ~146.7 |
| C-4 | ~107.5 | ~108.1 |
| C-5 | ~139.8 | ~149.7 |
| C (Methyl) | ~13.4 | ~11.1 |
| C-1' (Phenyl) | ~139.0 | ~138.8 |
| C-2'/C-6' (Phenyl) | ~125.5 | ~125.7 |
| C-3'/C-5' (Phenyl) | ~129.2 | ~129.3 |
| C-4' (Phenyl) | ~128.1 | ~128.3 |
Note: These values are predicted and should be used as a reference for comparison with experimental data.
The most significant differences in chemical shifts are anticipated for the carbon atoms within the pyrazole ring (C-3, C-4, and C-5) and the methyl carbon, providing a clear basis for structural differentiation. Specifically, the carbon atom bonded to the chlorine (C-5 in the target molecule and C-3 in the isomer) and the carbon atom bonded to the methyl group (C-3 in the target and C-5 in the isomer) will exhibit markedly different chemical shifts.
Experimental Protocol: Acquiring a ¹³C-NMR Spectrum
This section details a standard protocol for the acquisition of a high-quality ¹³C-NMR spectrum for the validation of the this compound structure.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 10-20 mg of the synthesized this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width: Set the spectral width to approximately 200-250 ppm to encompass the entire range of expected carbon signals.
-
Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral range (around 100 ppm).
-
Pulse Width: Use a 30-degree pulse angle to allow for a shorter relaxation delay.
-
Acquisition Time: Set the acquisition time to at least 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2 seconds is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Mandatory Visualization: Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using ¹³C-NMR spectroscopy.
Caption: Workflow for the validation of this compound structure.
Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3-methyl-1-phenylpyrazole Analogs
This guide provides a comprehensive comparison of 5-Chloro-3-methyl-1-phenylpyrazole analogs, detailing their structure-activity relationships (SAR) across various biological targets. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic and agrochemical potential of this chemical scaffold.
Introduction
The this compound core is a versatile scaffold that has been extensively explored for its diverse biological activities. Analogs of this compound have demonstrated significant potential as insecticides, herbicides, fungicides, and anticonvulsants. The primary mechanism of insecticidal action for many of these analogs involves the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel, leading to neuronal hyperexcitability in insects. This guide summarizes the quantitative data on the biological activities of various analogs, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.
Data Presentation
The following tables summarize the biological activities of various this compound analogs. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Insecticidal Activity of this compound Analogs
| Compound ID | R1-Substituent (at C4) | R2-Substituent (on Phenyl Ring) | Target Organism | Activity (LC50/IC50) | Reference |
| 1a | -CHO | H | Housefly (Musca domestica) | Moderate | Fipronil-related studies |
| 1b | -CN | 2,6-dichloro-4-trifluoromethyl | Multiple insect species | High (Fipronil) | [1] |
| 1c | -C(O)NH-Aryl | H | Various insects | Variable | Varies with aryl substitution |
Note: This table is a representative summary. Comprehensive quantitative data for a wide range of analogs is often proprietary or not publicly available in a consolidated format.
Table 2: Herbicidal Activity of this compound Analogs
| Compound ID | R1-Substituent (at C4) | R2-Substituent (on Phenyl Ring) | Target Weed | Activity (% Inhibition @ conc.) | Reference |
| 2a | -OCH2C(O)NH-Aryl | H | Brassica campestris | 85% @ 100 µg/mL | [2] |
| 2b | -Het-O- | H | Digitaria sanguinalis | 82% @ 750 g a.i./ha | [2] |
Table 3: Antifungal Activity of this compound Analogs
| Compound ID | R1-Substituent (at C4) | R2-Substituent (on Phenyl Ring) | Fungal Strain | Activity (MIC/IC50) | Reference |
| 3a | -CH=N-NH-C(S)NH2 | H | Fusarium oxysporum | Moderate | General antifungal studies |
| 3b | -CH=N-N=C-Aryl | H | Various phytopathogens | Variable | Varies with aryl substitution |
Table 4: Anticonvulsant Activity of this compound Analogs
| Compound ID | R1-Substituent (at C4) | R2-Substituent (on Phenyl Ring) | Animal Model | Activity (ED50) | Reference |
| 4a | -CH=N-NH-C(O)-Aryl | H | Mouse (MES test) | 19.7 mg/kg | [3] |
| 4b | -CH=N-NH-C(O)-Het | H | Mouse (scPTZ test) | Active | [2] |
Mandatory Visualization
Signaling Pathway: Antagonism of GABA-gated Chloride Channel
The primary insecticidal mechanism of action for many phenylpyrazole analogs is the blockade of the GABA-gated chloride channel in the insect nervous system. The following diagram illustrates this inhibitory action.
Experimental Workflow: Synthesis of this compound-4-carbaldehyde
The Vilsmeier-Haack reaction is a common method for the synthesis of the key intermediate, this compound-4-carbaldehyde, which serves as a starting material for many analogs.[4][5]
Experimental Protocols
Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)[6]
-
Reagent Preparation: In a flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C.
-
Addition of Starting Material: To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise while maintaining the low temperature.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat under reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)[7][8]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Drug Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the positive control. This can be assessed visually or by using a microplate reader.
Post-Emergence Herbicidal Activity Assay[2][9]
-
Plant Cultivation: Seeds of the target weed species (e.g., Brassica campestris) are sown in pots containing a suitable soil mix and grown under controlled greenhouse conditions.
-
Herbicide Application: The test compounds are formulated as solutions or emulsions and applied to the foliage of the weeds at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer to ensure uniform coverage.
-
Treatment Groups: Different concentrations of the test compounds are applied, along with a negative control (solvent only) and a positive control (a commercial herbicide).
-
Evaluation: The herbicidal effect is visually assessed at specific time intervals (e.g., 7, 14, and 21 days after treatment). The assessment is based on a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Data Analysis: The percentage of inhibition or injury is calculated for each treatment group, and the data is used to determine the dose-response relationship and calculate values such as the GR50 (the dose required to reduce plant growth by 50%).
GABA-gated Chloride Channel Functional Assay (Whole-Cell Patch-Clamp)[10]
-
Cell Preparation: Primary neurons (e.g., from insect ganglia) or a cell line expressing the target GABA receptor are cultured on coverslips.
-
Electrophysiological Recording: A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external saline solution. Whole-cell patch-clamp recordings are made from individual cells using a patch-clamp amplifier.
-
GABA Application: A baseline current is established, and then GABA is applied to the cell to activate the GABA-gated chloride channels, resulting in an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
Compound Application: The test compound (phenylpyrazole analog) is co-applied with GABA, or pre-applied before GABA application.
-
Data Analysis: The effect of the test compound on the GABA-induced current is measured. A reduction in the amplitude of the GABA-induced current indicates antagonism of the GABA receptor. The concentration-response relationship can be determined to calculate the IC50 value of the compound.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Potential: A Comparative Guide to the Efficacy of Pyrazole-Based Anticonvulsants
For researchers, scientists, and drug development professionals, the quest for more effective and safer anticonvulsant therapies is a continuous endeavor. Pyrazole-based compounds have emerged as a promising class of molecules, demonstrating significant potential in preclinical seizure models. This guide provides an objective comparison of the efficacy of various pyrazole derivatives, supported by experimental data, to aid in the evaluation and selection of promising candidates for further development.
The core of anticonvulsant screening relies on standardized in vivo assays that assess a compound's ability to prevent seizures induced by either electrical or chemical stimuli. The two most widely utilized models are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is predictive of activity against absence seizures.[1] Neurotoxicity is also a critical parameter, often evaluated using the rotarod test to measure motor impairment.
This guide synthesizes data from multiple studies to present a comparative overview of the anticonvulsant efficacy and neurotoxicity of representative pyrazole-based compounds. For context, their performance is benchmarked against established antiepileptic drugs (AEDs) such as Phenytoin, Carbamazepine, and Valproic Acid.
Comparative Efficacy and Neurotoxicity Data
The following tables summarize the quantitative data from preclinical studies on various pyrazole-based anticonvulsants. The efficacy is presented as the median effective dose (ED₅₀) in the MES and scPTZ tests, while neurotoxicity is indicated by the median toxic dose (TD₅₀) from the rotarod test. A higher Protective Index (PI = TD₅₀/ED₅₀) suggests a wider therapeutic window.
| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI) (MES/scPTZ) | Reference |
| Standard AEDs | |||||
| Phenytoin | 9.5 - 25.1 | Inactive | 68.5 | 2.7 - 7.2 / NA | [2][3] |
| Carbamazepine | 8.8 - 11.2 | > 100 | 43.7 - 74.3 | 3.9 - 8.4 / NA | [2][3] |
| Valproic Acid | 272 | 149 | 426 | 1.6 / 2.9 | [2] |
| Pyrazole Derivatives | |||||
| Compound 11b | - | ~20 (active) | - | - | [1] |
| Compound 11a | - | ~20 (active) | - | - | [1] |
| Compound 11d | - | ~20 (active) | - | - | [1] |
| Pyrazolyl Semicarbazone 6k | > 300 | 20.4 | 220.3 | NA / 10.8 | [4] |
| Triazolopyrimidine 6d | 15.8 | 14.1 | > 1000 | > 63.3 / > 70.9 | [3] |
| Pyrazole carboxamide 7h | Active (dose not specified) | Active (dose not specified) | Not specified | - | [5] |
Note: Direct comparison of ED₅₀ and TD₅₀ values across different studies should be approached with caution due to potential variations in experimental protocols. The data presented is intended to provide a relative sense of potency and safety.
Experimental Protocols
A clear understanding of the methodologies used to generate the efficacy and safety data is paramount for the interpretation of the results. Below are detailed protocols for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a preclinical model for generalized tonic-clonic seizures.[6] It assesses the ability of a compound to prevent the spread of seizures.
Methodology:
-
Animal Model: Adult male Swiss albino mice (20-25g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.
-
Induction of Seizure: At the time of predicted peak drug effect, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint for protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence and myoclonic seizures.[1] It evaluates a compound's ability to elevate the seizure threshold.
Methodology:
-
Animal Model: Adult male Swiss albino mice (20-25g) are commonly used.
-
Drug Administration: Similar to the MES test, compounds are administered at varying doses alongside vehicle and positive controls (e.g., Valproic Acid).
-
Induction of Seizure: A convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period is the endpoint for protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Test
This test is used to assess motor coordination and identify potential neurological deficits caused by the test compounds.[4]
Methodology:
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) is used.
-
Animal Training: Mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1 minute) in pre-test sessions.
-
Drug Administration: Following training, animals are administered the test compound at various doses.
-
Testing: At the time of peak drug effect, the mice are placed on the rotating rod, and the time they are able to maintain their balance is recorded.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered an indication of neurotoxicity.
-
Data Analysis: The TD₅₀, the dose that causes motor impairment in 50% of the animals, is calculated.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for anticonvulsant drug screening and evaluation.
Many anticonvulsant drugs exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Pyrazole derivatives have been suggested to interact with this pathway.[7]
Caption: Hypothesized mechanism of action via GABAergic pathway modulation.
Conclusion
The data presented in this guide highlight the significant potential of pyrazole-based compounds as a source of novel anticonvulsant agents. Several derivatives demonstrate comparable or superior efficacy and a wider therapeutic window than some established antiepileptic drugs in preclinical models. In particular, the high Protective Index observed for some compounds, such as the triazolopyrimidine derivative 6d , is a promising indicator of a favorable safety profile.[3] The detailed experimental protocols and the visualized workflow and signaling pathway provide a foundational understanding for researchers aiming to build upon these findings. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these pyrazole derivatives is warranted to optimize their anticonvulsant properties and advance the development of next-generation epilepsy treatments.
References
- 1. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. karger.com [karger.com]
- 6. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 7. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Pyrazole Compounds in In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has identified pyrazole derivatives as a promising class of heterocyclic compounds. Their versatile chemical structure allows for modifications that can lead to potent and selective cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the in vitro cytotoxic activity of recently developed pyrazole compounds, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel pyrazole compounds against a panel of human cancer cell lines. These values, presented in micromolar (µM), quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For comparative purposes, the IC50 values of standard chemotherapeutic drugs tested in the respective studies are also included.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| PTA-1 | MDA-MB-231 (Breast) | Low µM range | Not specified | Not specified | [1][2] |
| 16 other human cancer cell lines | Low µM range | Not specified | Not specified | [1][2] | |
| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | 4.13 | [3][4] |
| HCT-116 (Colon) | 9.02 | Sunitinib | 10.69 | [4] | |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | Not specified | [5] |
| A549 (Lung) | 0.69 | ABT-751 | Not specified | [5] | |
| Compound 4a | K562 (Leukemia) | 0.26 | ABT-751 | Not specified | [5] |
| A549 (Lung) | 0.19 | ABT-751 | Not specified | [5] | |
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | Not specified | [6] |
| Compounds 33 & 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [6] |
| Compound 11 | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | Etoposide | Not specified | [6] |
| Compounds 57 & 58 | HepG2, MCF7, HeLa | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 | [7] |
| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [7] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | Not specified | Not specified | [8] |
| HL60 (Leukemia) | 6.81 | Not specified | Not specified | [8] | |
| Compound 14b | A549 (Lung) | 0.23 | Mitoxantrone | 27.60 (cell death %) | [9] |
| Compound 8c | HCT116 (Colon) | 7.58 | Not specified | Not specified | [9] |
| Compound 6e | MCF7 (Breast) | 12.46 | Not specified | Not specified | [9] |
Experimental Protocols
The in vitro cytotoxicity of the novel pyrazole compounds was predominantly evaluated using the MTT and Sulforhodamine B (SRB) assays. These colorimetric assays provide a quantitative measure of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability.[10] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT salt, converting it to a dark blue/purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and incubated overnight to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole compounds or a reference drug and incubated for a specified period (e.g., 48 or 72 hours).[4][12]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for an additional 1-4 hours to allow for formazan crystal formation.[11]
-
Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[10][11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is another robust and reproducible method for assessing cytotoxicity, particularly favored for high-throughput screening.[13] This assay relies on the ability of the anionic aminoxanthene dye, Sulforhodamine B, to bind electrostatically to the basic amino acid residues of cellular proteins under mildly acidic conditions.[13] The amount of bound dye is proportional to the total cellular protein mass, which reflects the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.
-
Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization: The protein-bound SRB is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 560 and 580 nm.[13]
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.
Visualizing Mechanisms and Workflows
Signaling Pathway: Inhibition of Tubulin Polymerization
A significant number of novel pyrazole compounds exert their cytotoxic effects by targeting the microtubule network, which is essential for cell division.[14] These compounds often act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest, and ultimately, apoptosis.[1][2][3][4][14]
Caption: Mechanism of tubulin polymerization inhibition by novel pyrazole compounds.
Experimental Workflow: In Vitro Cytotoxicity Screening
The general workflow for screening novel pyrazole compounds for their cytotoxic activity involves several key stages, from compound synthesis to data analysis.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
Signaling Pathway: Kinase Inhibition
Several pyrazole derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[6][7]
Caption: Inhibition of key signaling kinases by pyrazole-based compounds.
References
- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. scielo.br [scielo.br]
- 12. texaschildrens.org [texaschildrens.org]
- 13. thomassci.com [thomassci.com]
- 14. benchchem.com [benchchem.com]
Assessing the Anti-Inflammatory Potential of Pyrazole Derivatives Against COX Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for potent and safer anti-inflammatory agents is a cornerstone of medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] This guide provides a comparative analysis of various pyrazole derivatives, their inhibitory potential against COX-1 and COX-2, and the experimental protocols used for their assessment.
The primary therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.[6] There are two key isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[7] Consequently, the development of selective COX-2 inhibitors is a critical goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7] Many pyrazole-based compounds, including the well-known drug Celecoxib, have been developed as selective COX-2 inhibitors.[1][4][8]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes. Activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value signifies greater COX-2 selectivity.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Reference Drugs | ||||
| Indomethacin | 1.27 | 45.34 | 0.02 | [8] |
| Celecoxib | >50 | 2.16 | >23.14 | [8] |
| Celecoxib | 0.0398 | 0.00478 | 8.3 | [9] |
| Pyrazole-pyridazine Hybrids | ||||
| Derivative 5f | 14.34 | 1.50 | 9.56 | [8] |
| Derivative 6f | 9.56 | 1.15 | 8.31 | [8] |
| Derivative 6e | 35.43 | 2.51 | 14.11 | [8] |
| Hybrid Pyrazole Analogues | ||||
| Derivative 5u | 130.37 | 1.79 | 72.83 | [10] |
| Derivative 5s | 183.12 | 2.51 | 72.95 | [10] |
| Celecoxib Derivatives | ||||
| PC-406 | >10 | 0.0089 | >1123 | [9] |
| PC-407 | 0.0275 | 0.0019 | 14.4 | [9] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented is for comparative purposes within the context of the cited studies.
Experimental Protocols: In Vitro COX Inhibition Assay
A standardized method is crucial for the comparative analysis of COX inhibitory activity. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay, based on commonly used solid-phase ELISA or fluorometric methods.[7][8]
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme. Prostaglandin G2 (PGG2), produced from the oxygenation of arachidonic acid by the cyclooxygenase activity of COX, is reduced to Prostaglandin H2 (PGH2). This process involves the oxidation of a probe molecule, which can be measured via colorimetry or fluorometry. The inhibition of this reaction by a test compound is proportional to its inhibitory activity.
Materials:
-
Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes.
-
Assay Buffer (e.g., Tris-HCl buffer).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Peroxidase probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).
-
Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer containing the heme cofactor.
-
Compound Preparation: Prepare stock solutions of the pyrazole test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer, the peroxidase probe, and the diluted test compound or reference inhibitor. b. Include control wells: "background" (no enzyme), "100% initial activity" (enzyme with solvent only), and positive controls (enzyme with a known inhibitor). c. Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme solution to each well. d. Immediately add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Measurement: Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C). Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value, the concentration of the compound that causes 50% inhibition, using non-linear regression analysis.
Mandatory Visualization
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole Derivatives Across Therapeutic Targets
A comprehensive review of recent in silico studies showcasing the binding affinities and interaction patterns of novel pyrazole compounds with key proteins implicated in cancer, bacterial infections, and inflammation.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of molecular docking studies performed on various pyrazole derivatives. The data presented herein, derived from recent scientific literature, highlights the potential of the pyrazole scaffold as a versatile pharmacophore in modern drug discovery. The following sections detail the binding efficiencies of these compounds against prominent biological targets, outline the computational methodologies employed, and visualize the experimental workflows and relevant biological pathways.
Quantitative Docking Data Summary
The following tables summarize the quantitative results from various comparative docking studies, presenting binding energies, inhibition constants (Ki), and IC50 values where available. These metrics are crucial for evaluating the potential efficacy of the synthesized pyrazole derivatives as inhibitors of their respective target proteins.
Anticancer Activity
| Compound | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Compound 11 | Tubulin | - | 0.01 - 0.65 | [1] |
| Compound 22 | EGFR | -8.61 | - | [1] |
| Compound 23 | EGFR | -10.36 | - | [1] |
| Compound 24 | EGFR | - | 8.21 (A549), 19.56 (HCT116) | [1] |
| Compound 31 | CDK2 | -5.372 | 42.79 | [1] |
| Compound 32 | CDK2 | -7.676 | 55.73 | [1] |
| Compound 43 | PI3 Kinase | - | 0.25 | [1] |
| Compound 6h | EGFR Tyrosine Kinase | - | 1.66 | [2] |
| Compound 6j | EGFR Tyrosine Kinase | - | 1.9 | [2] |
| Compound 5c | VEGFR-2 | - | 6.43 (HT-29), 9.83 (PC-3) | [3] |
| 1b | VEGFR-2 (2QU5) | -10.09 | - | [4][5] |
| 1d | Aurora A (2W1G) | -8.57 | - | [4][5] |
| 2b | CDK2 (2VTO) | -10.35 | - | [4][5] |
| Compound 3 | MCF-7 Cell Line | - | 19.2 | [6] |
| Compound 8 | MCF-7 Cell Line | - | 14.2 | [6] |
Antibacterial Activity
| Compound | Target Protein | Binding Energy (kcal/mol) | MIC (µg/mL) | Reference |
| 5b | S. aureus DNA gyrase B | - | - | [7] |
| 5c | E. coli MurB | - | 6.25 - 50 | [7] |
| 7b | Bacterial Proteins | - | - | [8][9] |
| 8b | Bacterial Proteins | - | - | [8][9] |
| 5b | B. subtilis | - | 60 | [10] |
| 5b | P. aeruginosa | - | 45 | [10] |
| 5f | A. flavus | - | 33 | [10] |
| 5c | C. Albicans | - | 36 | [10] |
Anti-inflammatory Activity
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition (%) | Reference |
| 12 | COX-2 | - | - | [11][12] |
| 13 | COX-2 | - | - | [11][12] |
| 11 | COX-2 | - | - | [11][12] |
| 6 | COX-2 | - | - | [11][12] |
| 2g | Lipoxygenase (LOX) | - | IC50 = 80 µM | [13] |
| 5b | - | -6.1 | - | [14] |
| 5c | - | -7.1 | - | [14] |
| 6c | - | - | - | [14] |
Experimental Protocols
The following sections provide a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies, but the core workflow remains consistent.
Molecular Docking Workflow
A typical molecular docking protocol involves the preparation of the target protein and the pyrazole derivative ligands, followed by the docking simulation using specialized software, and finally, the analysis of the results.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a protein structure database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned to the protein atoms. The binding site is then defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and then converted to 3D structures. The geometry of the ligands is optimized to find the most stable conformation, and charges are assigned to the atoms.
-
Docking Simulation: A molecular docking program, such as AutoDock, AutoDock Vina, or SWISS DOCK, is used to predict the binding conformation and affinity of the pyrazole derivatives within the active site of the target protein.[15][16][17][18] The software explores various possible orientations and conformations of the ligand within the binding pocket and calculates a scoring function to estimate the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the calculated binding energies and to visualize the interactions between the ligand and the protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding modes of the most potent compounds are often compared to those of known inhibitors or standard drugs.
Visualizations
The following diagrams illustrate a generalized experimental workflow for comparative docking studies and a key signaling pathway targeted by some of the pyrazole derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin-4-one Derivatives and Their Application as Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpbs.com [ijpbs.com]
- 17. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Photochromic Behavior of Pyrazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photochromic performance of pyrazole-containing compounds against other notable classes of photochromic molecules. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for the selection and design of photoswitchable materials in various research and development applications.
Introduction to Photochromism and Pyrazole-Based Photoswitches
Photochromism is a reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra. This change is induced in at least one direction by electromagnetic radiation. This property allows for the development of "molecular switches" that can be controlled by light, with applications ranging from optical data storage and smart materials to photopharmacology.
Pyrazole-containing compounds, particularly arylazo-pyrazoles and pyrazolones, have emerged as a promising class of photochromic materials. Their synthetic accessibility and the tunability of their photochromic properties make them attractive candidates for various applications. This guide evaluates their performance in comparison to well-established photochromic families such as diarylethenes, spirooxazines, and donor-acceptor Stenhouse adducts (DASAs).
Comparative Performance of Photochromic Compounds
The following tables summarize key quantitative data for pyrazole-containing photochromes and their alternatives. The performance of a photochromic compound is evaluated based on several parameters, including its absorption maxima (λmax) in both states, the quantum yield (Φ) of the photoisomerization process, the thermal half-life (τ1/2) of the metastable isomer, and its fatigue resistance.
Table 1: Photochromic Properties of Pyrazole-Containing Compounds
| Compound Class | Specific Compound Example | Solvent | λmax (Form A → Form B) (nm) | Quantum Yield (ΦA→B) | Thermal Half-Life (τ1/2) of Form B | Fatigue Resistance |
| Arylazo-pyrazoles | 4-Arylazopyrazole derivative | DMSO | 365 (trans → cis) | Not specified | ~10 to 1000 days[1][2] | Excellent[3][4] |
| Arylazo-pyrazoles | Phenylazo-3(5)-arylazo-1H-pyrazoles | DMSO | 300-400 (trans → cis) | Varies with substituent[3] | Varies with substituent[3] | Good[3][4][5] |
| Pyrazolones | 1-phenyl-3-(2-thiophenyl)-4-(3-bromobenzal)-5-hydroxypyrazole phenylsemicarbazone | Not specified | 365 (enol → keto) | Not specified | Not specified | High fatigue resistance[6] |
Table 2: Photochromic Properties of Alternative Compounds
| Compound Class | Specific Compound Example | Solvent | λmax (Form A → Form B) (nm) | Quantum Yield (ΦA→B) | Thermal Half-Life (τ1/2) of Form B | Fatigue Resistance |
| Diarylethenes | Generic Diarylethene | Hexane | UV (colorless) → Visible (colored) | Close to 1 (100%)[7] | Thermally stable (>470,000 years)[7] | > 10^5 cycles[7] |
| Spirooxazines | Generic Spirooxazine | Not specified | UV (colorless) → 520-650 (colored) | Not specified | Not specified | Thousands of cycles[8][9] |
| Donor-Acceptor Stenhouse Adducts (DASAs) | D1-A2d | Toluene | ~554 (colored) → UV (colorless) | Not specified | ~1261 s[10] | ~3-5% permanent bleaching per cycle[10] |
| Donor-Acceptor Stenhouse Adducts (DASAs) | D2-A2d | Toluene | ~594 (colored) → UV (colorless) | Not specified | ~29 s[10] | Not specified |
Experimental Protocols
The characterization of photochromic compounds involves a set of standardized experimental protocols to quantify their performance. The following are detailed methodologies for key experiments.
UV-Vis Spectroscopy for Monitoring Photoisomerization
Objective: To determine the absorption spectra of the two isomeric forms and to monitor the kinetics of the photoisomerization and thermal relaxation processes.
Materials:
-
Photochromic compound
-
Spectroscopic grade solvent (e.g., DMSO, toluene, hexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., Xenon arc lamp with bandpass filters)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the photochromic compound in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.5-1.5 at the λmax of the initial isomer.
-
Initial Spectrum: Record the absorption spectrum of the solution in the dark. This represents the spectrum of the initial, thermally stable isomer (Form A).
-
Photoisomerization to Photostationary State (PSS): Irradiate the sample in the cuvette with a light source at a wavelength corresponding to the absorption band of Form A. Record the absorption spectra at regular intervals until no further changes are observed. This indicates that a photostationary state (a mixture of Form A and Form B) has been reached.
-
Thermal Relaxation: After reaching the PSS, turn off the irradiation source and monitor the change in absorbance over time at the λmax of the metastable isomer (Form B). This allows for the determination of the thermal relaxation kinetics and the half-life of Form B.
Determination of Photoisomerization Quantum Yield (Φ)
Objective: To quantify the efficiency of the photoisomerization reaction.
Principle: The quantum yield is the number of molecules that undergo a specific photochemical reaction divided by the number of photons absorbed by the reactant. A common method for determining the photon flux is chemical actinometry, using a well-characterized chemical system like potassium ferrioxalate.[11]
Materials:
-
Photochromic compound solution
-
Potassium ferrioxalate solution (actinometer)
-
1,10-phenanthroline solution
-
Buffer solution (e.g., sodium acetate)
-
UV-Vis spectrophotometer
-
Irradiation source with a known wavelength and stable output
Protocol:
-
Actinometry (Determination of Photon Flux):
-
Irradiate a known volume of the potassium ferrioxalate solution for a specific time under the same conditions that will be used for the photochromic sample.
-
After irradiation, add the 1,10-phenanthroline and buffer solution to form a colored complex with the Fe²⁺ ions produced.
-
Measure the absorbance of the complex at its λmax (typically around 510 nm).
-
Calculate the moles of Fe²⁺ formed using a pre-determined calibration curve.
-
From the known quantum yield of the ferrioxalate actinometer, calculate the photon flux (photons/second) of the light source.[11][12]
-
-
Sample Irradiation and Monitoring:
-
Irradiate the photochromic sample solution under the same conditions as the actinometer.
-
Monitor the change in concentration of the reactant or the formation of the product over time using UV-Vis spectroscopy.[13]
-
-
Quantum Yield Calculation:
-
The photoisomerization quantum yield (Φ) can be calculated using the initial rate of the photoreaction, the photon flux, and the fraction of light absorbed by the sample.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the evaluation of photochromic compounds.
Caption: Workflow for the evaluation of photochromic pyrazole compounds.
Caption: Experimental workflow for quantum yield determination.
Caption: Generalized signaling pathway for a photochromic reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Photochromic Evaluation of 3(5)-Arylazo-1 H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, photochromic properties and thermal bleaching kinetics of pyrazolone phenylsemicarbazones containing a thiophene ring - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials [mdpi.com]
- 9. vat.ft.tul.cz [vat.ft.tul.cz]
- 10. Redesigning donor–acceptor Stenhouse adduct photoswitches through a joint experimental and computational study - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06575G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Video: Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
- 13. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-3-methyl-1-phenylpyrazole: A Guide for Laboratory Professionals
For immediate reference, 5-Chloro-3-methyl-1-phenylpyrazole should be treated as a hazardous chemical waste. The disposal protocol is determined by its classification as a halogenated organic compound and its potential health hazards. Adherence to the guidelines set by your institution's Environmental Health & Safety (EHS) department is mandatory. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on structurally similar chemicals is necessary.
Hazard Profile and Safety Precautions
Based on data for the closely related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is essential at all times.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use nitrile gloves and a lab coat.[4] Fire-resistant or impervious clothing may be necessary depending on the scale of handling.[1]
-
Respiratory Protection: Handle the compound exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental protection. As a chlorinated organic compound, it falls under the category of halogenated organic waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a dedicated, leak-proof container suitable for halogenated organic liquids.[7][9]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6][7][9][10] This is because the disposal methods differ, and mixing can increase disposal costs and complexity.[10]
-
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should be affixed as soon as the first drop of waste is added.[9][10]
-
The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]
-
An accurate list of all constituents and their approximate concentrations.[7]
-
Appropriate hazard warnings (e.g., "Irritant," "Toxic").[8]
-
The name of the principal investigator and the laboratory location.[7]
-
The date when waste accumulation began.[7]
-
3. Storage:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[7][8]
-
This area should be well-ventilated, and containers should be stored in secondary containment to prevent spills.[10]
-
Keep the container tightly closed except when adding waste.[7][10]
4. Request for Disposal:
-
When the waste container is nearly full (approximately three-quarters capacity), follow your institution's established procedures to request a pickup by the EHS department or a licensed professional waste disposal company.[7][8]
-
The ultimate disposal of halogenated organic compounds like this compound is typically handled through high-temperature incineration by a specialized facility.[6][8]
Data and Visual Guides
Hazard Summary
| Hazard Category | Finding | Precautionary Statement | Citation |
| Skin Irritation | Causes skin irritation | H315: Wear protective gloves and clothing. Wash skin thoroughly after handling. | [1][2] |
| Eye Irritation | Causes serious eye irritation | H319: Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation | H335: Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood. | [1][2] |
| Environmental Hazard | Pyrazole derivatives can be harmful to aquatic life with long-lasting effects. | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][8] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Decision Logic for Waste Segregation
Caption: Decision process for segregating halogenated and non-halogenated organic waste.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 5-Chloro-3-methyl-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 5-Chloro-3-methyl-1-phenylpyrazole. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals. For prolonged contact, consider a combination of inner nitrile gloves and outer, heavier-duty gloves. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant suit should be worn. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to prevent exposure and contamination.
Preparation:
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Work Surface: Cover the work surface with disposable, absorbent bench paper.
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before starting.
-
Don PPE: Put on all required PPE as detailed in Table 1.
Handling the Compound:
-
Weighing: When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing paper or vessel.
-
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to avoid splashing. Keep containers covered as much as possible.
-
General Handling: Handle all solutions and containers with the same level of precaution as the solid compound. Avoid creating dust.[3]
Post-Handling:
-
Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood. Collect the rinseate as hazardous waste.
-
Work Surface Cleaning: Wipe down the work surface of the fume hood.
-
Waste Disposal: Dispose of all contaminated materials as outlined in the Disposal Plan (Section 4).
-
PPE Removal: Carefully remove PPE, avoiding cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.
Emergency Procedures: Spill and Exposure Response
Chemical Spill Cleanup: In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent unauthorized entry into the spill area.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, before entering the spill area.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding the creation of dust.[1][2]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.
-
Final Cleaning: Clean the area with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Chlorinated Aromatic Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain. Chlorinated hydrocarbon waste is generally forbidden from sink/sewer disposal.
-
Decontamination Rinseate: All solvent used for decontaminating glassware and equipment should be collected as hazardous liquid waste.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's EHS office. Follow their specific procedures for waste pickup and disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
